Pyrrocaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGKECKIVYHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-64-2 (mono-hydrochloride) | |
| Record name | Pyrrocaine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046150 | |
| Record name | Pyrrocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2210-77-7 | |
| Record name | Pyrrocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrocaine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRROCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D47L94CPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyrrocaine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrocaine is a local anesthetic of the amino amide class, structurally related to lidocaine.[1] First synthesized in the mid-20th century, it was developed as part of ongoing research to improve upon the efficacy and safety profile of earlier local anesthetics like procaine.[2] Historically, it saw use as a nerve-blocking dental anesthetic, valued for its rapid onset of action.[3] While its current clinical use is not widespread, this compound remains a relevant compound for researchers studying structure-activity relationships, ion channel pharmacology, and the development of new anesthetic agents.[1] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and mechanism of action.
Chemical Structure and Identification
This compound, with the IUPAC name N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, possesses a core structure consisting of a lipophilic aromatic ring (2,6-dimethylphenyl), an intermediate amide linkage, and a hydrophilic tertiary amine (pyrrolidine ring).[2][3] This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate nerve membranes and bind to its target site.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide | [3] |
| CAS Number | 2210-77-7 (Free Base) | [4] |
| 2210-64-2 (Hydrochloride) | [4] | |
| PubChem CID | 24361 | [5] |
| Molecular Formula | C₁₄H₂₀N₂O | [4] |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 | [3] |
| InChIKey | OYCGKECKIVYHTN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are critical to its pharmacokinetic and pharmacodynamic profiles, influencing its solubility, membrane permeability, and binding affinity. The hydrochloride salt is generally used in formulations to improve water solubility.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value | Form | Reference(s) |
| Molecular Weight | 232.32 g/mol | Free Base | [1] |
| 268.78 g/mol | Hydrochloride | [4] | |
| Melting Point | 83 °C | Free Base | [4] |
| 205 °C | Hydrochloride | [4] | |
| Boiling Point | 369.9 ± 30.0 °C | Free Base (Predicted) | N/A |
| pKa | 14.23 ± 0.70 | (Predicted) | N/A |
| logP (XLogP3-AA) | 2.4 | N/A (Computed) | [5] |
| Solubility | 31.3 µg/mL (at pH 7.4) | Free Base | [5] |
| Soluble in water, alcohol | Hydrochloride | [4][6] |
Synthesis of this compound
The synthesis of this compound is analogous to that of lidocaine and is typically achieved through a two-step process.[3] The first step involves the formation of an amide bond, followed by a nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-dimethylaniline (1 equivalent) in a suitable aprotic solvent (e.g., glacial acetic acid or toluene).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under a vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide (this compound)
-
In a round-bottom flask, dissolve the 2-chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent) from Step 1 in a suitable solvent such as benzene or toluene.
-
Add pyrrolidine (2.5 equivalents) to the solution. The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HCl formed.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic solution sequentially with dilute hydrochloric acid to remove excess pyrrolidine, then with a dilute sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound base.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure this compound.
Mechanism of Action
Like other local anesthetics, this compound exerts its effect by blocking nerve impulse conduction.[1] The primary target is the voltage-gated sodium channel in the neuronal membrane.
The unionized, lipid-soluble form of this compound penetrates the nerve cell membrane. Once inside the axoplasm, which has a lower pH, the molecule equilibrates into its protonated, cationic form. This charged form of this compound then binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[7] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[8] The result is a reversible blockade of nerve conduction, leading to a loss of sensation in the area supplied by the nerve.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on this compound are limited. However, as an amino-amide local anesthetic, its metabolic pathway is expected to be similar to that of lidocaine.[2]
-
Absorption: The rate of absorption into the systemic circulation depends on the site of injection, dosage, and the presence of vasoconstrictors.
-
Distribution: this compound is distributed to various tissues, with higher concentrations in well-perfused organs.
-
Metabolism: Amide-type local anesthetics are primarily metabolized in the liver by microsomal enzymes, specifically the cytochrome P450 system.[9] The amide bond of this compound is likely hydrolyzed, followed by further degradation.
-
Excretion: The metabolites are then excreted by the kidneys in the urine.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
-
Preparation: Prepare an incubation mixture containing pooled human liver microsomes, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a known concentration of this compound (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration kept low, typically <1%).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug (this compound) and the appearance of metabolites using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the rate of metabolism and identify the major metabolites formed.
Toxicology
Conclusion
This compound is an amino-amide local anesthetic with a chemical structure and mechanism of action that are well-characterized within its class. While it is not currently a frontline clinical agent, its study provides valuable insights for medicinal chemists and pharmacologists. The provided protocols for synthesis and in vitro metabolism serve as a foundation for further research into this and related compounds. Future investigations could focus on obtaining more precise pharmacokinetic and toxicology data to fully elucidate its profile and potential for new applications.
References
- 1. This compound | 2210-77-7 | Benchchem [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [drugfuture.com]
- 5. This compound | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SOLUBILITIES [drugfuture.com]
- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 9. Comparison between procaine and isocarboxazid metabolism in vitro by a liver microsomal amidase-esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Pyrrocaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pyrrocaine, a local anesthetic. The document details the primary synthesis pathway, its precursors, and provides illustrative experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction to this compound and its Synthesis
This compound, chemically known as N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, is an amino amide local anesthetic.[1][2] Its synthesis is analogous to that of lidocaine, a widely used local anesthetic. The core structure is assembled through a two-step process that involves the formation of an amide bond followed by a nucleophilic substitution.[1][3]
The primary precursors for the synthesis of this compound are 2,6-dimethylaniline and chloroacetyl chloride.[3] The synthesis proceeds through a key intermediate, N-(2,6-dimethylphenyl)chloroacetamide.[1]
This compound Synthesis Pathway
The synthesis of this compound is a well-established two-step process:
Step 1: Amide Formation
The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction forms the intermediate compound, N-(2,6-dimethylphenyl)chloroacetamide.[1][3]
Step 2: Nucleophilic Substitution
The second step is a nucleophilic substitution reaction where the chloro group of the intermediate is displaced by pyrrolidine. This reaction yields the final product, this compound.[1]
Below is a diagram illustrating the overall synthesis pathway.
Caption: The two-step synthesis pathway of this compound.
Precursors and Intermediates
The key chemical entities involved in the synthesis of this compound are detailed in the table below.
| Compound | Role | Molar Mass ( g/mol ) |
| 2,6-Dimethylaniline | Precursor | 121.18 |
| Chloroacetyl chloride | Precursor | 112.94 |
| N-(2,6-dimethylphenyl)chloroacetamide | Intermediate | 197.66 |
| Pyrrolidine | Reagent | 71.12 |
| This compound | Product | 232.32 |
Experimental Protocols
Step 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide
Objective: To synthesize the intermediate, N-(2,6-dimethylphenyl)chloroacetamide, through the acylation of 2,6-dimethylaniline.
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride to the cooled solution.
-
After the addition is complete, continue stirring in the ice bath for 10 minutes.
-
Remove the flask from the ice bath and allow it to stir at room temperature for an additional 10 minutes.
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
Add the sodium acetate solution to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water.
-
Dry the product on the filter paper.
Step 2: Synthesis of this compound
Objective: To synthesize this compound by reacting N-(2,6-dimethylphenyl)chloroacetamide with pyrrolidine.
Materials:
-
N-(2,6-dimethylphenyl)chloroacetamide (from Step 1)
-
Pyrrolidine
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Place the dried N-(2,6-dimethylphenyl)chloroacetamide into a round-bottom flask.
-
Add toluene and pyrrolidine to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain reflux for approximately 60-90 minutes.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with water to remove any unreacted pyrrolidine and pyrrolidine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the toluene using a rotary evaporator to yield the crude this compound product.
-
The crude product can be further purified by recrystallization.
Data Presentation
The following table summarizes typical quantitative data for a synthesis of a this compound analog, providing expected ranges for yields and reaction conditions.
| Parameter | Step 1: Amide Formation | Step 2: Nucleophilic Substitution |
| Reactant Molar Ratios | ||
| 2,6-Dimethylaniline | 1.0 eq | - |
| Chloroacetyl chloride | 1.0-1.2 eq | - |
| N-(2,6-dimethylphenyl)chloroacetamide | - | 1.0 eq |
| Pyrrolidine | - | 2.0-3.0 eq |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | Toluene |
| Temperature | 0-25 °C | Reflux (~111 °C) |
| Reaction Time | 20-30 minutes | 60-90 minutes |
| Yield and Product Properties | ||
| Typical Yield | 80-90% | 70-85% |
| Appearance | White to off-white solid | White to pale yellow solid |
| Melting Point (°C) | 145-147 | 97-99 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the synthesis of the intermediate.
Caption: Workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding of the synthesis of this compound for professionals in drug development and chemical research. The provided protocols and data, while based on analogous syntheses, offer a robust starting point for laboratory-scale production.
References
In-Depth Technical Guide: The Mechanism of Action of Pyrrocaine on Sodium Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrrocaine, a local anesthetic agent, exerts its therapeutic effect by blocking the propagation of action potentials in neuronal membranes. This is achieved through its direct interaction with voltage-gated sodium channels (VGSCs), the primary proteins responsible for the rising phase of the action potential. This compound exhibits a state-dependent binding mechanism, showing higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This property leads to a more pronounced block in rapidly firing neurons, a characteristic known as use-dependent or phasic block. The binding site for this compound is located within the inner pore of the sodium channel, involving key amino acid residues in the S6 transmembrane segments of domains III and IV. Access to this binding site is gained through both a hydrophobic pathway via the cell membrane and a hydrophilic pathway via the open channel gate. By binding to its receptor site, this compound not only physically occludes the ion-conducting pathway but also allosterically modulates the gating machinery of the channel, thereby preventing sodium influx and halting nerve conduction.
The Modulated Receptor Hypothesis: A Framework for this compound's Action
The interaction of this compound with sodium channels is best described by the Modulated Receptor Hypothesis.[1] This model posits that local anesthetics bind with different affinities to the different conformational states of the sodium channel: resting, open, and inactivated.
-
Resting State: In this closed state, at hyperpolarized membrane potentials, this compound has a low affinity for the sodium channel. Blockade of resting channels is referred to as tonic block .
-
Open State: Upon depolarization, the channel opens, transiently allowing sodium ion influx. This compound has a higher affinity for the open state.
-
Inactivated State: Following opening, the channel enters a non-conducting inactivated state. This compound exhibits the highest affinity for this state, stabilizing it and prolonging the refractory period of the neuron.
This differential affinity is the basis for the use-dependent or phasic block , where the degree of inhibition increases with the frequency of nerve stimulation.[2] Neurons that are firing at a high frequency, such as those transmitting pain signals, spend more time in the open and inactivated states, making them more susceptible to blockade by this compound.
Quantitative Analysis of State-Dependent Inhibition
While specific quantitative data for this compound is limited, the principles of its interaction can be understood by examining data from related local anesthetics. The affinity for different channel states is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
Table 1: Illustrative State-Dependent Affinities of Local Anesthetics for Sodium Channels
| Local Anesthetic | Resting State (Tonic Block) IC50 | Inactivated State Affinity (Kd) | Open State Affinity (Kd) | Reference |
| Lidocaine | ~200-300 µM | ~4 µM | ~14-20 µM | [3][4] |
| Bupivacaine | ~27 µM | Lower than resting state | Higher than resting state | [3] |
Note: These values are illustrative and can vary depending on the specific sodium channel isoform, experimental conditions, and tissue type.
Kinetics of this compound Block: On- and Off-Rates
The dynamics of this compound's interaction with the sodium channel are determined by its association (on-rate) and dissociation (off-rate) kinetics. These rates are also state-dependent. The rapid binding to open and inactivated states during neuronal activity and slower unbinding from the inactivated state between action potentials contribute to the accumulation of block during high-frequency firing.
Table 2: Illustrative Kinetic Parameters of Local Anesthetic Block
| Parameter | Description | Typical Value Range (for Lidocaine-like drugs) |
| k_on (open) | Association rate constant for the open state | Fast (in the order of 10^6 - 10^7 M⁻¹s⁻¹) |
| k_off (open) | Dissociation rate constant from the open state | Fast (in the order of 10² - 10³ s⁻¹) |
| k_on (inactivated) | Association rate constant for the inactivated state | Slower than for the open state |
| k_off (inactivated) | Dissociation rate constant from the inactivated state | Slow (in the order of 1 - 10 s⁻¹) |
The Binding Site of this compound on the Sodium Channel
The binding site for this compound and other local anesthetics is located in the inner pore of the sodium channel α-subunit.[5] This site is formed by the S6 transmembrane segments of the four homologous domains (I-IV). Mutagenesis studies have identified key amino acid residues that are critical for local anesthetic binding, primarily a phenylalanine and a tyrosine residue in the S6 segment of domain IV (DIV-S6).[6]
Pathways of Access to the Binding Site
This compound can reach its binding site through two primary pathways:
-
Hydrophilic Pathway: The charged, protonated form of this compound can access the inner pore directly from the cytoplasm when the channel is in the open state.[2]
-
Hydrophobic Pathway: The neutral, uncharged form of this compound can partition into the lipid cell membrane and diffuse laterally to the binding site, even when the channel is closed.[2]
The relative contribution of each pathway depends on the pKa of the drug and the pH of the surrounding medium.
Experimental Protocols for Characterizing this compound's Action
The mechanism of action of this compound on sodium channels is primarily investigated using electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane of a single neuron or a cell expressing sodium channels.
Protocol for Assessing Tonic and Phasic Block:
-
Cell Preparation: Isolate neurons (e.g., from dorsal root ganglia) or use a cell line (e.g., HEK293) stably expressing the sodium channel isoform of interest.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Voltage-Clamp Protocol for Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Apply this compound at various concentrations to the external solution and measure the reduction in the peak sodium current to determine the IC50 for tonic block.
-
-
Voltage-Clamp Protocol for Phasic (Use-Dependent) Block:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz).
-
Measure the progressive decrease in the peak sodium current during the pulse train in the presence of this compound. The percentage of block of the last pulse relative to the first pulse indicates the extent of use-dependent block.
-
Site-Directed Mutagenesis
To identify the specific amino acid residues involved in this compound binding, site-directed mutagenesis can be employed.
Protocol:
-
Introduce point mutations in the cDNA of the sodium channel α-subunit at suspected binding site residues (e.g., in the DIV-S6 segment).
-
Express the mutant channels in a suitable cell line (e.g., Xenopus oocytes or HEK293 cells).
-
Perform whole-cell patch-clamp experiments as described above to assess the effect of the mutation on the potency of this compound. A significant increase in the IC50 for the mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.
Visualizations of this compound's Mechanism of Action
Signaling Pathway of Sodium Channel Blockade
Caption: this compound accesses its binding site on the sodium channel via hydrophobic and hydrophilic pathways, leading to a blocked state.
Experimental Workflow for Assessing Use-Dependent Block
Caption: Workflow for determining use-dependent block of sodium channels by this compound using patch-clamp electrophysiology.
Logical Relationship of State-Dependent Binding
Caption: this compound exhibits state-dependent binding, with the highest affinity for the inactivated state of the sodium channel.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
Pyrrocaine Hydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of pyrrocaine hydrochloride, focusing on its solubility and stability. While specific experimental data for this compound hydrochloride is limited in publicly available literature, this document outlines the critical experimental protocols and theoretical considerations necessary for its characterization. By leveraging data from structurally analogous local anesthetics, such as procaine hydrochloride and lidocaine hydrochloride, this guide offers a robust framework for researchers to establish the necessary parameters for formulation development, manufacturing, and storage. This document details methodologies for solubility assessment in various media, and for evaluating stability under different stress conditions, including pH, temperature, and light. All quantitative data from related compounds is presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental workflows and logical relationships visualized through diagrams to aid in the design and execution of laboratory studies.
Introduction
This compound is a local anesthetic agent belonging to the amide class, structurally similar to lidocaine. For its use as an active pharmaceutical ingredient (API), it is often formulated as a hydrochloride salt to enhance its aqueous solubility and stability. A thorough understanding of the solubility and stability profile of this compound hydrochloride is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. This guide addresses the core requirements for characterizing these properties, providing both theoretical background and practical experimental protocols.
Solubility of this compound Hydrochloride
The solubility of an API is a critical determinant of its bioavailability and dictates the formulation strategies that can be employed. While specific quantitative solubility data for this compound hydrochloride is not widely published, general descriptors indicate that the hydrochloride salt is more water-soluble than the free base. The base is reportedly freely soluble in lower alcohols and slightly soluble in water[1]. The hydrochloride salt form generally enhances aqueous solubility[2].
Factors Influencing Solubility
The solubility of this compound hydrochloride can be influenced by several factors:
-
pH: The solubility of an ionizable compound like this compound hydrochloride is highly dependent on the pH of the medium. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the tertiary amine, the un-ionized, less soluble free base will begin to precipitate.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.
-
Solvent Composition: The presence of co-solvents, such as ethanol or propylene glycol, can significantly alter the solubility of this compound hydrochloride.
-
Ionic Strength: The presence of other ions in the solution can affect solubility through the common ion effect or by altering the activity of the solute.
Illustrative Solubility Data of Analogous Local Anesthetic Hydrochlorides
To provide a frame of reference, the following table summarizes the solubility of procaine hydrochloride, a structurally related local anesthetic.
| Solvent System | Temperature (°C) | Solubility of Procaine Hydrochloride ( g/100 mL) | Reference |
| Water | 25 | Very soluble (1 in 1) | [3] |
| Ethanol (95%) | 25 | Soluble (1 in 25) | [3] |
| Chloroform | 25 | Slightly soluble | [4] |
| Diethyl ether | 25 | Practically insoluble | [3] |
| Ethanol + Water Mixtures | 25 | Varies with composition | [5] |
Stability of this compound Hydrochloride
The chemical stability of this compound hydrochloride is a critical quality attribute that ensures the safety and efficacy of the drug product throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. The primary degradation pathway for amide-type local anesthetics like this compound is hydrolysis of the amide bond.
Factors Influencing Stability
-
pH: The rate of hydrolysis of amide-containing drugs is often pH-dependent. Both acidic and basic conditions can catalyze the degradation. The pH of maximum stability is a critical parameter to determine for liquid formulations[6].
-
Temperature: Increased temperature accelerates the rate of chemical degradation, a principle utilized in accelerated stability studies to predict shelf life at normal storage conditions. The degradation of procaine hydrochloride injections has been shown to follow first-order kinetics with respect to temperature[7][8].
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of pharmaceutical compounds[7][8]. Photostability studies are essential to determine the need for light-protective packaging.
-
Oxidation: Although hydrolysis is the primary concern, oxidative degradation can also occur, particularly in the presence of oxygen, metal ions, or peroxides.
Illustrative Stability Data of Analogous Local Anesthetic Hydrochlorides
The following table summarizes stability data for procaine hydrochloride under various conditions.
| Condition | Observation for Procaine Hydrochloride | Key Findings | Reference |
| Elevated Temperature | Degradation rate follows first-order kinetics. | Increased temperature significantly accelerates degradation. | [7][8] |
| Light Exposure | Degradation rate is influenced by light intensity. | The total degradation is a sum of thermal and light-induced degradation. | [7][8] |
| High Humidity | Instability observed at 40°C and 75% relative humidity. | The content of procaine HCl decreased by 10% in 6 months. | [9] |
| pH | Hydrolysis of the ester linkage is pH-dependent. | Both specific acid and base catalysis occur. | [10] |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent system.
Materials:
-
This compound hydrochloride powder
-
Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffers of various pH, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Calibrated pH meter
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound hydrochloride in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Measure the pH of the saturated solution.
-
Calculate the solubility in units such as mg/mL or g/100 mL.
Stability Indicating Method Development: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and heat at a specified temperature (e.g., 80 °C) for a set time.
-
Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and heat at a specified temperature (e.g., 80 °C) for a set time.
-
Oxidative Degradation: Dissolve this compound hydrochloride in a solution of hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Expose solid this compound hydrochloride to dry heat in an oven (e.g., 105 °C).
-
Photodegradation: Expose a solution of this compound hydrochloride and the solid drug to light in a photostability chamber according to ICH Q1B guidelines.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples by HPLC-PDA. The method should be able to separate the intact drug from all degradation products.
-
The peak purity of the parent drug should be assessed to ensure no co-eluting peaks.
Visualizations
Experimental Workflows
Caption: Workflow for solubility and stability testing.
Logical Relationships in Stability Testing
Caption: Factors influencing this compound HCl stability.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound hydrochloride. While specific quantitative data for this compound remains to be extensively published, the detailed experimental protocols and the comparative data from analogous local anesthetics offer a clear path forward for researchers and drug development professionals. The successful characterization of these properties is a critical step in the development of safe, effective, and stable pharmaceutical products containing this compound hydrochloride. It is recommended that comprehensive studies, as outlined in this guide, be conducted to establish a complete physicochemical profile of this active pharmaceutical ingredient.
References
- 1. uspnf.com [uspnf.com]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. scispace.com [scispace.com]
- 8. Influence of light and temperature on the stability of procaine hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation on stability of procaine hydrochloride injection [yxsj.smmu.edu.cn]
- 10. scispace.com [scispace.com]
Pyrrocaine: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrocaine is a local anesthetic of the amino-amide class. Historically used in dental and nerve block anesthesia since the 1960s, its clinical use has largely been superseded by other agents.[1] This guide provides a detailed examination of the available pharmacokinetic and pharmacodynamic data for this compound, contextualized with comparative data for the widely used local anesthetic, Lidocaine. Due to the limited availability of modern, quantitative data for this compound, this document synthesizes historical information with generalized principles of local anesthetic pharmacology to provide a comprehensive technical overview for research and drug development professionals.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The systemic exposure and disposition of a local anesthetic are critical to its efficacy and safety profile. Key pharmacokinetic parameters dictate the onset, duration of action, and potential for systemic toxicity.
Physicochemical Properties
The behavior of a local anesthetic is fundamentally linked to its physicochemical characteristics, such as molecular weight, pKa, and lipid solubility. These properties govern its ability to exist in an uncharged form capable of crossing nerve membranes and a charged form that blocks sodium channels.
| Property | This compound | Lidocaine (for comparison) | Significance |
| Molecular Weight | 232.33 g/mol [2] | 234.34 g/mol | Influences diffusion rates. |
| pKa | Not available in searched literature | 7.9 | Determines the proportion of ionized and non-ionized forms at physiological pH (7.4). A pKa closer to 7.4 results in a faster onset of action.[3] |
| Lipid Solubility | Not available in searched literature | Log Partition Coefficient: 2.39[4] | Higher lipid solubility is correlated with increased potency and a longer duration of action, as the drug can more readily penetrate the nerve membrane and may be sequestered in adipose tissue.[3] |
| Water Solubility | 31.3 µg/mL (at pH 7.4)[2] | 4100 mg/L | Affects drug formulation and diffusion from the injection site. |
Absorption and Distribution
Following administration, local anesthetics are absorbed into the systemic circulation. The rate of absorption is influenced by the vascularity of the injection site, the dose administered, and the presence of vasoconstrictors like epinephrine.[5] Once in the bloodstream, the drug is distributed to various tissues.
While specific quantitative data for this compound's absorption and distribution are not available, it is expected to follow the general principles of amino-amide local anesthetics. Its onset was noted to be rapid when used in dental anesthesia.[1]
Metabolism and Excretion
This compound, as an amino-amide local anesthetic, is primarily metabolized in the liver, likely by cytochrome P450 enzymes. This is a key distinction from ester-type local anesthetics (like Procaine), which are metabolized by plasma pseudocholinesterases. The metabolites are then excreted by the kidneys. This metabolic pathway is generally slower than that for ester-type anesthetics, which can lead to a longer half-life and an increased risk of systemic toxicity if administered in excessive doses. The specific metabolic pathways for this compound have not been detailed in the available literature.
Pharmacodynamics: Mechanism of Action and Physiological Effects
Pharmacodynamics describes the effects of a drug on the body. For local anesthetics, this primarily involves the reversible blockade of nerve impulse transmission.
Mechanism of Action
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels within the neuronal membrane.[3][6] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and conduction of action potentials.[3][7] The drug must first diffuse across the nerve sheath and membrane in its uncharged, lipid-soluble form. Once inside the neuron (axoplasm), it re-equilibrates into its charged, cationic form, which then binds to a specific receptor site within the pore of the sodium channel.[6][8]
Caption: Mechanism of action for this compound at the voltage-gated sodium channel.
Efficacy and Potency
Historical accounts suggest that the potency of this compound in blocking motor and sensory nerves is equivalent to that of Lidocaine.[1] It was also noted for its rapid onset of action in dental applications.[1] However, specific quantitative measures of potency, such as the minimum effective concentration (Cm) or EC50, are not well-documented in publicly available literature.
| Parameter | This compound | Lidocaine (for comparison) | Significance |
| Relative Potency | Equivalent to Lidocaine[1] | 2 (relative to Procaine=1) | A measure of the dose required to produce a given effect. Higher potency does not necessarily mean greater clinical effectiveness. |
| Onset of Action | Rapid[1] | Rapid (2-5 minutes) | The time from administration to the first measurable sign of nerve block. Primarily influenced by the drug's pKa. |
| Duration of Action | Not available in searched literature | Medium (60-120 minutes) | The time from onset of anesthesia until it is no longer effective. Influenced by lipid solubility, protein binding, and clearance from the site of action. |
| Adverse Effects | Similar side effects on blood pressure and heart rate compared to Lidocaine.[1] | CNS and cardiovascular toxicity at high plasma concentrations. | The potential for systemic toxicity is a key consideration for all local anesthetics. This compound was noted to not cause methemoglobinemia, a known side effect of other anesthetics like Prilocaine.[1] |
Experimental Protocols
Pharmacokinetic Analysis
A typical preclinical pharmacokinetic study involves administering the drug to an animal model (e.g., rat, dog) and collecting serial blood samples.
Caption: Generalized workflow for a preclinical pharmacokinetic study.
-
Animal Model: Male Sprague-Dawley rats are often used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.
-
Drug Administration: The local anesthetic is administered via the intended route (e.g., subcutaneous injection for infiltration anesthesia) or intravenously to determine key parameters like clearance and volume of distribution.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug and its potential metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin). Parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL) are calculated using non-compartmental analysis.[9]
Pharmacodynamic Analysis (Nerve Block Model)
The efficacy, onset, and duration of a local anesthetic are commonly assessed using an in vivo nerve block model, such as the rat sciatic nerve block model.
-
Animal Model: Anesthetized rats are used. The sciatic nerve is surgically exposed or located via a nerve stimulator.
-
Drug Administration: A specific volume of the local anesthetic solution is injected adjacent to the sciatic nerve.
-
Assessment of Block:
-
Sensory Block: Assessed by applying a noxious stimulus (e.g., tail clamp, hot plate) to the paw and observing for a withdrawal reflex. The absence of a response indicates a successful block.
-
Motor Block: Assessed by observing the animal's ability to move its paw or by a scoring system based on motor function.
-
-
Data Collection: The time to onset of the block (first point of no response) and the duration of the block (time from onset until the return of the reflex/motor function) are recorded.
-
Dose-Response: The experiment is repeated with different concentrations of the drug to establish a dose-response relationship and determine the minimum effective concentration (Cm).
Conclusion
This compound is an amino-amide local anesthetic with a pharmacological profile reported to be similar to Lidocaine in terms of potency and onset of action.[1] While it has fallen out of common clinical use, its structure and properties remain of interest to researchers in the field of local anesthesia and drug development. The primary challenge in providing a complete profile for this compound is the lack of modern, quantitative pharmacokinetic and pharmacodynamic data. Future research, employing standard experimental protocols such as those outlined in this guide, would be necessary to fully characterize its disposition, efficacy, and safety profile in comparison to modern local anesthetics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pyrrocaine Metabolism and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrocaine is a local anesthetic belonging to the amide class. While its clinical use has been limited, understanding its metabolic fate is crucial for toxicological assessment and the development of safer anesthetic agents. This technical guide provides a comprehensive overview of the predicted metabolism of this compound, its potential degradation products, and the experimental methodologies relevant to their study. Due to a lack of specific studies on this compound, this guide draws upon the established metabolic pathways of structurally similar amide-type local anesthetics, such as lidocaine, to propose a putative metabolic scheme. All quantitative data for related compounds are summarized for comparative purposes, and detailed experimental workflows are outlined.
Introduction to this compound
This compound, chemically known as N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, is an amide-type local anesthetic.[1] Like other local anesthetics in this class, it functions by blocking voltage-gated sodium channels, thereby preventing the propagation of nerve impulses. The metabolism of amide local anesthetics is a critical determinant of their duration of action and potential for systemic toxicity.[2][3][4] Unlike ester-type local anesthetics which are rapidly hydrolyzed in the plasma, amide anesthetics undergo more complex metabolic transformations primarily in the liver.[3][4][5]
Predicted Metabolic Pathways of this compound
Phase I Metabolism
Phase I reactions for amide local anesthetics typically involve oxidation and hydrolysis, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1]
-
N-dealkylation: The pyrrolidine ring is susceptible to enzymatic cleavage. This would be a primary metabolic step, leading to the formation of N-(2,6-dimethylphenyl)acetamide and other intermediates.
-
Hydroxylation: Aromatic hydroxylation of the 2,6-dimethylphenyl ring can occur, leading to the formation of phenolic metabolites.
-
Amide Hydrolysis: The amide bond is a key site for hydrolysis, which would cleave the molecule into 2,6-dimethylaniline and a pyrrolidine-containing carboxylic acid. This is generally a slower process for amides compared to esters.[3][4]
References
The Discovery and Development of Pyrrocaine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrocaine, a local anesthetic of the amide type, emerged in the mid-20th century as part of the broader scientific endeavor to develop safer and more effective alternatives to cocaine and early synthetic local anesthetics. This technical guide provides an in-depth exploration of the historical development and discovery of this compound, detailing its synthesis, mechanism of action, and early pharmacological evaluation. The document summarizes available quantitative data on its potency and toxicity, outlines key experimental methodologies of the era, and presents visual representations of its synthesis and mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Quest for Ideal Local Anesthesia
The late 19th and early 20th centuries witnessed a revolution in pain management with the discovery and application of local anesthetics. Cocaine, the first effective local anesthetic, was introduced into clinical practice in 1884.[1] However, its significant central nervous system toxicity and addictive properties spurred a search for synthetic substitutes. This led to the development of amino-ester local anesthetics, followed by the more stable and less allergenic amino-amide class, which includes lidocaine, a landmark discovery by Nils Löfgren and Bengt Lundqvist in the 1940s. It was within this fertile scientific landscape that this compound was developed.
The Genesis of this compound: Synthesis and Key Researchers
The initial synthesis and characterization of this compound, chemically known as N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, are attributed to the pioneering work of Swedish chemists Nils Löfgren, Claës Tegnér, and Bertil Takman . Their research, published in 1957 in the journal Acta Chemica Scandinavica under the title "Studies on Local Anesthetics. XVI.", detailed the synthesis of a series of new local anesthetic compounds, including this compound.[2]
Synthetic Pathway
The synthesis of this compound follows a two-step process, analogous to the synthesis of lidocaine. The pathway involves the formation of an intermediate, α-chloro-2,6-dimethylacetanilide, which is then reacted with pyrrolidine to yield the final product.
References
Pyrrocaine's Molecular Landscape Beyond Sodium Channels: A Technical Guide to Unexplored Territories
For Immediate Release
SHANGHAI, China – October 30, 2025 – While the anesthetic properties of Pyrrocaine are well-established through its targeted action on voltage-gated sodium channels, its broader molecular interaction profile remains largely uncharted. This technical guide serves as a resource for researchers, scientists, and drug development professionals, aiming to illuminate potential off-target molecular interactions of this compound. Due to the limited direct research on this compound's secondary pharmacology, this document extrapolates potential targets from data on structurally and functionally similar amino-amide local anesthetics, such as lidocaine, bupivacaine, and ropivacaine. The following sections provide a comprehensive overview of these potential molecular targets, detailed experimental protocols for their investigation, and structured data from related compounds to guide future research.
Potential Off-Target Molecular Classes
Based on the known pharmacology of other amino-amide local anesthetics, the following molecular classes are proposed as potential secondary targets for this compound.
Voltage-Gated Potassium (Kv) Channels
Several local anesthetics have been shown to modulate the activity of Kv channels, which are crucial for the repolarization of cell membranes. Inhibition of these channels could contribute to both therapeutic and adverse effects, including cardiac arrhythmias.[1]
Voltage-Gated Calcium (CaV) Channels
Modulation of CaV channels by local anesthetics can impact neurotransmitter release and cardiac function.[1] Mepivacaine, an amino-amide local anesthetic, has been shown to induce vasoconstriction through its effects on calcium influx via voltage-operated calcium channels (VOCC).[2]
G-Protein Coupled Receptors (GPCRs)
Emerging evidence suggests that local anesthetics can interact with GPCRs, a vast family of receptors involved in a multitude of signaling pathways. These interactions could explain some of the anti-inflammatory and other pleiotropic effects observed with this drug class.[3]
Other Potential Targets
Local anesthetics have also been reported to interact with other cellular components, including enzymes like (Na+ + K+)-ATPase and acetylcholinesterase, as well as two-pore domain potassium (K2P) channels.[4][5]
Quantitative Data from Related Amino-Amide Local Anesthetics
To provide a quantitative basis for future investigations into this compound, the following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of related local anesthetics on potential off-target channels.
Table 1: Inhibition of Voltage-Gated Potassium Channels by Amino-Amide Local Anesthetics
| Compound | Channel Subtype | IC50 / Kd (µM) | Reference |
| Ropivacaine | Kv4.3/KChIP2.2 | 117 ± 21 | [6] |
| Ropivacaine | hKv1.5 | 80 ± 4 (Kd) | [7] |
| Bupivacaine | TREK-1 | 114 | [4] |
| Levobupivacaine | TREK-1 | 201 | [4] |
| Ropivacaine | TREK-1 | 353 | [4] |
Table 2: Effects on Voltage-Gated Calcium Channels and Other Targets
| Compound | Target | Effect | Concentration | Reference |
| Mepivacaine | Rat Aorta (VOCC) | Vasoconstriction & Increased [Ca2+]i | 10⁻⁵ - 10⁻³ M | [2] |
| Tetracaine | (Na+ + K+)-ATPase | 50% Inhibition | 10 mM | [5] |
| Tetracaine | Acetylcholinesterase | 50% Inhibition | 0.18 mM | [5] |
| Dibucaine | Acetylcholinesterase | 50% Inhibition | 0.63 mM | [5] |
Detailed Experimental Protocols
To facilitate the investigation of this compound's potential off-target effects, this section provides detailed methodologies for key experiments.
Electrophysiological Analysis of Ion Channel Modulation using Patch-Clamp Technique
This protocol is designed to assess the functional effects of this compound on ion channels expressed in a heterologous system.
Objective: To determine the inhibitory or modulatory effects of this compound on specific voltage-gated potassium or calcium channel subtypes.
Materials:
-
HEK293 cells stably expressing the ion channel of interest.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (in DMSO or water).
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators).
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target ion channel to 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage steps to elicit ionic currents. For Kv channels, depolarizing steps from -80 mV to +60 mV are typical. For CaV channels, steps from -80 mV to +40 mV can be used.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record currents at steady-state drug effect.
-
Perform a washout by perfusing with the drug-free external solution.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of this compound.
-
Calculate the percentage of current inhibition.
-
Construct a concentration-response curve by testing a range of this compound concentrations and fit the data to the Hill equation to determine the IC50 value.
-
Patch-clamp experimental workflow for ion channel analysis.
Radioligand Binding Assay for GPCR Interaction
This protocol is used to determine the binding affinity of this compound to a specific GPCR.
Objective: To quantify the binding of this compound to a target GPCR by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).
-
Non-labeled ("cold") ligand for determining non-specific binding.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand to each well.
-
For total binding wells, add buffer.
-
For non-specific binding wells, add a high concentration of the cold ligand.
-
For experimental wells, add varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding in the presence of each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant).
-
Radioligand binding assay workflow for GPCR interaction.
Signaling Pathways of Potential Targets
The following diagrams illustrate the generalized signaling pathways of the proposed off-target molecular classes.
Potential interaction of this compound with ion channel signaling.
Hypothetical modulation of GPCR signaling by this compound.
Conclusion and Future Directions
While this compound's primary mechanism of action as a voltage-gated sodium channel blocker is well-understood, its interactions with other molecular targets remain a critical knowledge gap. The data from related amino-amide local anesthetics strongly suggest that this compound may also modulate voltage-gated potassium and calcium channels, and potentially interact with GPCRs. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze further research in this area. A thorough characterization of this compound's secondary pharmacology is essential for a complete understanding of its therapeutic and potential adverse effects, and for the rational design of next-generation local anesthetics with improved selectivity and safety profiles. Further investigation is strongly encouraged to delineate the complete molecular target profile of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mepivacaine-induced intracellular calcium increase appears to be mediated primarily by calcium influx in rat aorta without endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. centers.ibs.re.kr [centers.ibs.re.kr]
- 5. Inhibition of synaptosomal enzymes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of ropivacaine with cloned cardiac Kv4.3/KChIP2.2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pyrrocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrrocaine and Local Anesthetic SAR
This compound, chemically known as N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, is a local anesthetic of the aminoacylamide class.[1] Like other local anesthetics, its mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve membranes.[2] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and resulting in a loss of sensation.[2]
The general structure of aminoacylamide local anesthetics, including this compound, can be divided into three key components:
-
Aromatic (Lipophilic) Group: Essential for penetrating the nerve sheath and membrane.
-
Intermediate Chain: An amide linkage that influences the duration of action and metabolic stability.
-
Amino (Hydrophilic) Group: A tertiary or secondary amine that allows the molecule to exist in both protonated (active) and unprotonated (membrane-penetrating) forms.
The physicochemical properties of these components, such as lipophilicity, pKa, and steric factors, collectively determine the potency, onset, and duration of action of the local anesthetic.
General Structure-Activity Relationships of Aminoacylamide Local Anesthetics
The following SAR principles are derived from extensive studies on lidocaine and other aminoacylamides and are presented here as a framework for understanding the putative SAR of this compound.
The Aromatic (Lipophilic) Group
The aromatic ring, typically a substituted phenyl group, is crucial for the lipophilicity of the molecule, which governs its ability to cross the nerve membrane.
-
Substitution Pattern: For optimal activity, substitution on the aromatic ring is critical. In the case of lidocaine and this compound, the 2,6-dimethyl substitution is particularly important. This ortho-substitution forces the molecule into a non-planar conformation, which is thought to be favorable for binding to the sodium channel. It also provides steric hindrance that protects the amide bond from hydrolysis by amidases, thereby increasing the duration of action.
-
Nature of Substituents: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can influence the molecule's pKa and lipophilicity, thereby affecting its activity.
The Intermediate Amide Chain
The amide linkage is a defining feature of this class of local anesthetics.
-
Amide vs. Ester: The amide bond is more resistant to hydrolysis than the ester bond found in procaine-type local anesthetics. This increased stability results in a longer duration of action and a lower incidence of allergic reactions, as the metabolism of ester-type anesthetics can produce para-aminobenzoic acid (PABA), a known allergen.
-
Chain Length: The length of the carbon chain between the amide nitrogen and the hydrophilic amino group can influence potency and toxicity. Typically, a short chain (one or two carbons) is optimal.
The Amino (Hydrophilic) Group
The terminal amino group is essential for the water solubility of the anesthetic and its ability to exist in a protonated, active form.
-
Tertiary vs. Secondary Amines: Most potent local anesthetics possess a tertiary amino group. The nature of the alkyl substituents on the nitrogen atom influences the lipophilicity and pKa of the molecule.
-
Pyrrolidine Ring in this compound: In this compound, the hydrophilic portion is a pyrrolidine ring. This cyclic structure, in contrast to the diethylamino group of lidocaine, can affect the molecule's pKa and lipid solubility, potentially influencing its onset and duration of action. Modifications to this ring, such as substitution, would be expected to alter the anesthetic profile.
-
pKa: The pKa of the tertiary amine is a critical determinant of the onset of action. Local anesthetics are weak bases and are typically formulated as hydrochloride salts. In the body, they exist in equilibrium between the protonated (cationic) form and the unprotonated (base) form. The unprotonated base is more lipid-soluble and can penetrate the nerve membrane. Once inside the axoplasm, the molecule re-equilibrates, and the protonated form binds to the sodium channel. A pKa closer to the physiological pH of 7.4 results in a higher proportion of the unprotonated base at the site of injection, leading to a faster onset of action.
Quantitative Data (Hypothetical for this compound Analogs)
As specific quantitative data for a series of this compound analogs are not available, the following table is a hypothetical representation based on the general SAR principles of aminoacylamide local anesthetics. It illustrates how systematic structural modifications might influence key pharmacological parameters.
| Compound | Modification | Lipophilicity (LogP) | pKa | Relative Potency | Onset of Action | Duration of Action |
| This compound | Reference | (Estimated) 2.9 | (Estimated) 7.8 | 1.0 | Fast | Moderate |
| Analog 1 | Removal of 2,6-dimethyl groups | Lower | Higher | Significantly Lower | Slower | Shorter |
| Analog 2 | Replacement of pyrrolidine with diethylamine (Lidocaine) | Similar | 7.9 | Similar | Fast | Moderate |
| Analog 3 | Addition of a butyl group to the pyrrolidine nitrogen | Higher | Lower | Higher | Faster | Longer |
| Analog 4 | Replacement of 2,6-dimethyl with 2,6-diethyl | Higher | Similar | Higher | Similar | Longer |
| Analog 5 | Introduction of a para-methoxy group on the aromatic ring | Higher | Higher | Variable | Slower | Variable |
Experimental Protocols
The evaluation of the local anesthetic activity of new compounds involves a series of in vitro and in vivo assays.
In Vitro Assay: Voltage Clamp Electrophysiology
This technique provides a direct measure of the effect of a compound on sodium channels.
-
Preparation: Isolated neurons (e.g., from dorsal root ganglia) or cells expressing specific sodium channel subtypes are used.
-
Apparatus: A patch-clamp amplifier, microscope, and micromanipulators are required.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to elicit sodium currents.
-
The compound is perfused into the bath at various concentrations.
-
The reduction in the amplitude of the sodium current is measured.
-
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 (the concentration of the drug that causes 50% inhibition of the sodium current).
In Vivo Assay: Sciatic Nerve Block in Rodents
This is a common method to assess the potency, onset, and duration of action of a local anesthetic.[3]
-
Animal Model: Rats or guinea pigs are typically used.
-
Procedure:
-
The animal is lightly anesthetized.
-
The area around the sciatic notch is shaved.
-
The test compound is injected in close proximity to the sciatic nerve.[3]
-
Motor and sensory block are assessed at regular intervals.
-
-
Assessment of Block:
-
Motor Block: Assessed by observing the animal's gait and the ability to splay its toes.
-
Sensory Block: Assessed by applying a noxious stimulus (e.g., tail clip, pinprick, or hot plate) to the paw and observing the withdrawal reflex.
-
-
Data Analysis:
-
Onset of Action: Time from injection to the complete absence of a withdrawal reflex.
-
Duration of Action: Time from the onset of the block to the return of the withdrawal reflex.
-
Potency: Determined by testing a range of concentrations to find the minimum effective concentration (MEC).
-
Visualizations
General Mechanism of Action of Local Anesthetics
Caption: General mechanism of local anesthetic action.
Experimental Workflow for Sciatic Nerve Block Assay
Caption: Workflow for in vivo sciatic nerve block assay.
Conclusion
The structure-activity relationship of this compound, while not explicitly detailed in the literature through extensive analog studies, can be reliably inferred from the well-established principles governing aminoacylamide local anesthetics. The key structural features influencing its pharmacological profile are the 2,6-dimethylphenyl lipophilic group, the stable amide intermediate chain, and the pyrrolidine hydrophilic group. These components work in concert to determine the drug's ability to reach its target, the voltage-gated sodium channel, and to effectively block nerve conduction. Future research into novel local anesthetics can continue to build on this foundational understanding of how molecular structure dictates clinical efficacy.
References
In Silico Modeling of Pyrrocaine Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrocaine is a local anesthetic agent belonging to the amino-ester class, which exerts its therapeutic effects by blocking nerve signal conduction. The primary molecular target of this compound and other local anesthetics is the voltage-gated sodium channel (VGSC). By reversibly binding to these channels, this compound inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby preventing the propagation of action potentials and resulting in a loss of sensation in the innervated area. This guide provides a comprehensive overview of the in silico methodologies available to model the binding of this compound to its target protein, offering a framework for researchers to investigate its mechanism of action at a molecular level, predict binding affinities, and guide the development of novel anesthetic agents.
Putative Binding Site of this compound
The canonical binding site for local anesthetics like this compound is located within the inner pore of the voltage-gated sodium channel. These channels are complex transmembrane proteins composed of a single alpha subunit that forms the pore, and one or more auxiliary beta subunits. The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The pore-lining region is formed by the S6 segments of each of the four domains.
Studies on other local anesthetics have identified key amino acid residues within the S6 segments of domains I, III, and IV that are critical for binding. It is hypothesized that this compound, in its protonated (charged) form, accesses this site from the cytoplasmic side when the channel is in an open or inactivated state. The binding is thought to involve a combination of hydrophobic interactions with nonpolar residues and a crucial cation-pi interaction between the charged amine group of the anesthetic and an aromatic residue within the binding pocket.
In Silico Modeling Workflow
The process of modeling the interaction between this compound and its binding site on the voltage-gated sodium channel involves a multi-step computational workflow. This workflow is designed to predict the binding pose, estimate the binding affinity, and understand the dynamics of the interaction.
Caption: In Silico Modeling and Validation Workflow.
Quantitative Data on Local Anesthetic-VGSC Interactions
While specific quantitative binding data for this compound is not extensively documented in publicly available literature, we can present representative data from other local anesthetics to illustrate the expected values and the types of data that should be sought in experimental validation. The inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics.
| Local Anesthetic | Channel Subtype | Channel State | IC50 (µM) | Reference Residues for Binding |
| Lidocaine | Nav1.5 | Open | 200 - 1500 | F1760, Y1767 |
| Bupivacaine | Nav1.5 | Inactivated | 50 - 200 | F1760, Y1767 |
| Ropivacaine | Nav1.5 | Inactivated | 100 - 300 | F1760, Y1767 |
| Mexiletine | Nav1.5 | Resting | > 1000 | I1761, N1765 |
This table presents approximate values compiled from multiple sources for illustrative purposes.
Detailed Experimental Protocols
The validation of in silico models is a critical step to ensure their predictive accuracy. The following are key experimental protocols used to investigate the binding of local anesthetics like this compound to voltage-gated sodium channels.
Site-Directed Mutagenesis and Patch-Clamp Electrophysiology
This combination of techniques is the gold standard for identifying key residues involved in drug binding.
Objective: To identify specific amino acid residues within the voltage-gated sodium channel that are critical for this compound binding.
Methodology:
-
Mutant Channel Creation:
-
The cDNA encoding the alpha subunit of the target sodium channel (e.g., human Nav1.5) is obtained.
-
Site-directed mutagenesis is performed using PCR-based methods to substitute candidate amino acid residues in the putative binding site (e.g., F1760A, Y1767A).
-
The sequence of the mutant cDNA is verified by DNA sequencing.
-
-
Cellular Expression:
-
A suitable mammalian cell line (e.g., HEK293 cells) is transiently or stably transfected with the cDNA of either the wild-type (WT) or mutant channel.
-
Cells are cultured for 24-48 hours to allow for channel expression in the plasma membrane.
-
-
Patch-Clamp Recording:
-
Whole-cell voltage-clamp recordings are performed on the transfected cells.
-
The cell is held at a negative holding potential (e.g., -120 mV).
-
A voltage protocol is applied to elicit sodium currents in different channel states (resting, open, inactivated).
-
This compound at various concentrations is applied to the extracellular solution.
-
The reduction in the peak sodium current by this compound is measured for both WT and mutant channels.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the fractional block of the sodium current against the this compound concentration.
-
The IC50 value is calculated by fitting the data to the Hill equation.
-
A significant increase in the IC50 for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for this compound binding.
-
Caption: Experimental Workflow for Binding Site Validation.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that can be used to directly measure the thermodynamic parameters of binding.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (enthalpy ΔH, entropy ΔS) of this compound binding to a solubilized channel protein or a construct of the binding domain.
Methodology:
-
Protein Preparation: The target protein or a relevant fragment (e.g., the pore domain) is expressed and purified.
-
ITC Experiment:
-
The purified protein is placed in the sample cell of the calorimeter.
-
This compound solution is loaded into the injection syringe.
-
A series of small injections of this compound into the protein solution are performed.
-
The heat released or absorbed during the binding reaction is measured after each injection.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine Kd, n, and ΔH.
-
Signaling Pathway: Mechanism of Action
This compound's mechanism of action involves the direct blockade of the voltage-gated sodium channel, which interrupts the normal signaling pathway of nerve impulse transmission.
Caption: this compound's Mechanism of Action on VGSCs.
Conclusion
While direct experimental and computational studies on this compound are limited, the well-established framework for modeling local anesthetic interactions with voltage-gated sodium channels provides a clear path forward. By leveraging homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about the binding of this compound. These in silico predictions, when validated through rigorous experimental techniques such as site-directed mutagenesis and patch-clamp electrophysiology, can profoundly enhance our understanding of its anesthetic mechanism and guide future drug discovery efforts. This integrated computational and experimental approach is essential for accelerating the development of safer and more effective local anesthetics.
Methodological & Application
Application Notes and Protocols for Using Pyrrocaine in Patch Clamp Experiments on Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrocaine, a local anesthetic, is a valuable tool for investigating the function of voltage-gated ion channels and their role in neuronal excitability. As with other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] This blockade is often state-dependent, meaning the drug's affinity for the channel changes with the channel's conformational state (resting, open, or inactivated).[1] Patch clamp electrophysiology is the gold-standard technique for characterizing these interactions at the molecular level, providing high-fidelity recordings of ion channel activity.
Mechanism of Action: this compound and Neuronal Ion Channels
Local anesthetics like this compound are typically weak bases that can exist in both charged and uncharged forms.[2][3] The uncharged form is lipid-soluble and can cross the neuronal membrane. Once inside the slightly acidic cytoplasm of the neuron, a portion of the this compound molecules will become protonated (charged).[2][3] This charged form is thought to be the primary active species that binds to a receptor site within the pore of voltage-gated sodium channels, physically obstructing the flow of sodium ions.[1][2][3]
The interaction of local anesthetics with sodium channels is characterized by its state-dependent nature. The affinity of the drug is generally highest for the open and inactivated states of the channel and lower for the resting (closed) state.[1] This property leads to use-dependent or frequency-dependent block, where the inhibitory effect of the drug increases with repetitive stimulation of the neuron.[4]
While the primary target of this compound is voltage-gated sodium channels, it is plausible that, like other local anesthetics, it may also affect other ion channels, such as potassium and calcium channels, particularly at higher concentrations. However, specific data on these potential off-target effects of this compound are currently lacking.
Data Presentation: Expected Effects of this compound on Neuronal Ion Channels
The following tables summarize the expected, yet currently unconfirmed, quantitative effects of this compound on voltage-gated sodium channels in cultured neurons, based on data from other local anesthetics. These values should be determined experimentally for this compound.
Table 1: Expected State-Dependent Inhibition of Voltage-Gated Sodium Channels by this compound
| Parameter | Description | Expected Value Range (inferred) |
| IC50 (Resting State) | Concentration of this compound required to inhibit 50% of the sodium current when channels are in the resting state. | 100 - 500 µM |
| IC50 (Inactivated State) | Concentration of this compound required to inhibit 50% of the sodium current when channels are in the inactivated state. | 10 - 100 µM |
| Use-Dependent Block | The degree of increased block with repetitive stimulation (e.g., at 10 Hz). | Significant increase in block |
| Shift in V1/2 of Inactivation | Change in the half-inactivation voltage in the presence of this compound. | Hyperpolarizing shift |
Table 2: Expected Effects of this compound on Sodium Channel Gating Properties
| Gating Parameter | Description | Expected Effect of this compound |
| Time to Peak | Time taken for the sodium current to reach its maximum amplitude. | No significant change or slight increase |
| Decay Time Constant (τ) | Rate of current decay from the peak (inactivation). | Potential slowing of inactivation |
| Recovery from Inactivation | Time required for channels to recover from the inactivated state. | Slower recovery |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neurons.
Materials:
-
Cultured Neurons: Dorsal root ganglion (DRG) neurons, cortical neurons, or hippocampal neurons are suitable choices.
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm). Note: CsF is used to block potassium currents.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in distilled water or an appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Patch Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate Glass Pipettes: Pulled to a resistance of 3-5 MΩ when filled with internal solution.
Procedure:
-
Cell Preparation: Plate cultured neurons on glass coverslips suitable for microscopy and patch clamp recording.
-
Setup Preparation: Perfuse the recording chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Pipette Preparation: Fill a glass micropipette with the internal solution and mount it on the micromanipulator.
-
Obtaining a Gigaseal: Approach a healthy-looking neuron with the pipette tip while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording Sodium Currents:
-
Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the baseline currents in the absence of this compound.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
Recording in the Presence of this compound: Repeat the voltage-step protocol to record sodium currents in the presence of this compound.
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step before and after drug application.
-
Construct a current-voltage (I-V) relationship.
-
Calculate the percentage of inhibition at each concentration to determine the IC50 value.
-
Protocol 2: Investigating State-Dependent Block of Sodium Channels by this compound
This protocol is designed to assess the use-dependent and voltage-dependent effects of this compound.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-5 from Protocol 1.
-
Investigating Use-Dependent Block:
-
Hold the neuron at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, and 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Apply this compound and repeat the pulse train stimulation.
-
Analysis: Compare the rate and extent of current reduction during the pulse train in the absence and presence of this compound. A faster and more pronounced reduction in the presence of the drug indicates use-dependent block.
-
-
Investigating Voltage-Dependent Block (Steady-State Inactivation):
-
Hold the neuron at various conditioning pre-pulse potentials (e.g., from -120 mV to -20 mV for 500 ms) to induce different levels of channel inactivation.
-
Follow each pre-pulse with a test pulse to a constant voltage (e.g., 0 mV) to measure the available sodium current.
-
Record the steady-state inactivation curve in the absence of this compound.
-
Apply this compound and repeat the protocol.
-
Analysis: Plot the normalized peak current as a function of the pre-pulse potential. A leftward (hyperpolarizing) shift in the inactivation curve in the presence of this compound indicates that the drug binds preferentially to the inactivated state of the channel.
-
Visualization of Concepts
Below are diagrams illustrating the key concepts and workflows described in these application notes.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Caption: Experimental workflow for whole-cell voltage-clamp recording.
Caption: Logical relationship of protocols for state-dependent block analysis.
References
Application Notes and Protocols for Pyrrocaine in Isolated Nerve Fiber Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrocaine is a local anesthetic belonging to the amide class. These application notes provide a comprehensive guide for studying the effects of this compound on isolated nerve fiber preparations. The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in nerve fibers. By blocking these channels, this compound effectively inhibits nerve impulse transmission, leading to a loss of sensation.
The potency of this compound is reported to be equivalent to that of lidocaine.[1] Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables and protocols will, where necessary, utilize data for lidocaine as a comparable benchmark. These notes are intended to guide researchers in designing and executing experiments to characterize the pharmacological profile of this compound on isolated nerve preparations.
Data Presentation: Quantitative Effects of Local Anesthetics on Nerve Conduction
The following tables summarize the expected quantitative effects of this compound, based on its equivalence to lidocaine, on the compound action potential (CAP) of an isolated frog sciatic nerve.
Table 1: Dose-Dependent Inhibition of Compound Action Potential (CAP) Amplitude by this compound (approximated from Lidocaine data)
| This compound Concentration (mM) | % Inhibition of CAP Amplitude (Mean ± SD) |
| 0.1 | 15 ± 5 |
| 0.5 | 45 ± 8 |
| 1.0 | 75 ± 10 |
| 2.0 | 95 ± 5 |
| 5.0 | ~100 |
Table 2: Effect of this compound on Nerve Conduction Parameters (approximated from Lidocaine data)
| Parameter | Control (Ringer's Solution) | This compound (1.0 mM) |
| Conduction Velocity (m/s) | 25 - 40 | 15 - 25 |
| Refractory Period (ms) | 1.0 - 1.5 | 2.0 - 3.0 |
| Action Potential Duration (ms) | 0.5 - 1.0 | 1.0 - 1.5 |
Signaling Pathway and Mechanism of Action
This compound, like other local anesthetics, exerts its effect by blocking the propagation of action potentials in nerve fibers. This is primarily achieved by interacting with voltage-gated sodium channels.
Mechanism of this compound Action on Sodium Channels
Experimental Protocols
Protocol 1: Isolated Frog Sciatic Nerve Preparation
This protocol describes the dissection and preparation of the frog sciatic nerve for electrophysiological recording.
Materials:
-
Frog (e.g., Rana temporaria or Rana pipiens)
-
Dissection tools (scissors, forceps, probes)
-
Petri dish lined with wax
-
Frog Ringer's solution (see composition below)
-
Suture thread
Frog Ringer's Solution Composition:
| Component | Concentration (mM) |
|---|---|
| NaCl | 111 |
| KCl | 2.5 |
| CaCl₂ | 1.8 |
| NaHCO₃ | 2.4 |
| Glucose | 5.5 |
Dissolve in deionized water and adjust pH to 7.2-7.4.
Procedure:
-
Humanely euthanize the frog by double pithing.
-
Secure the frog ventral side up on the dissection board.
-
Make a midline incision through the skin of the abdomen and hind limbs.
-
Reflect the skin to expose the underlying musculature.
-
Carefully separate the thigh muscles to locate the sciatic nerve, a prominent white cord running down the back of the thigh.
-
Gently free the nerve from the surrounding connective tissue, starting from the spinal column and extending towards the knee.
-
Tie a ligature around the distal end of the nerve and cut the nerve below the ligature.
-
Carefully lift the nerve and dissect it free up to the vertebral column.
-
Cut the nerve at its exit from the spinal cord.
-
Immediately transfer the isolated nerve to a petri dish containing chilled Frog Ringer's solution.
-
The nerve is now ready for mounting in a nerve chamber for recording.
Isolated Nerve Preparation Workflow
Protocol 2: Sucrose-Gap Recording of Compound Action Potentials
The sucrose-gap technique is a reliable method for recording compound action potentials (CAPs) from isolated nerve preparations and studying the effects of pharmacological agents.
Materials:
-
Isolated frog sciatic nerve
-
Nerve chamber with stimulating and recording electrodes
-
Sucrose-gap apparatus
-
Stimulator
-
Amplifier
-
Oscilloscope or data acquisition system
-
Frog Ringer's solution
-
Isotonic sucrose solution (non-ionic)
-
Isotonic KCl solution
-
This compound solutions of varying concentrations in Ringer's solution
Procedure:
-
Mount the isolated sciatic nerve in the nerve chamber, ensuring good contact with the stimulating and recording electrodes.
-
Position the nerve across the compartments of the sucrose-gap apparatus. One end of the nerve should be in the Ringer's solution (recording compartment), the middle section in the isotonic sucrose solution (sucrose gap), and the other end in the isotonic KCl solution (depolarizing compartment).
-
Perfuse the compartments with their respective solutions.
-
Deliver a supramaximal stimulus (a stimulus intensity that elicits a maximal CAP response) to the nerve using the stimulating electrodes.
-
Record the baseline CAP using the recording electrodes connected to the amplifier and data acquisition system.
-
After establishing a stable baseline, replace the Ringer's solution in the recording compartment with a known concentration of this compound solution.
-
Record the CAP at regular intervals to observe the onset and magnitude of the nerve block.
-
To test for reversibility, wash out the this compound solution with fresh Ringer's solution and continue recording until the CAP returns to its baseline amplitude.
-
Repeat the procedure with different concentrations of this compound to establish a dose-response relationship.
Stimulation and Recording Parameters (Typical):
-
Stimulus Type: Square wave pulse
-
Stimulus Duration: 0.1 - 0.5 ms
-
Stimulus Frequency: 0.5 - 1 Hz (for tonic block) or higher frequencies (e.g., 10-50 Hz) to study use-dependent block.
-
Amplifier Gain: Adjust as needed to obtain a clear signal.
-
Recording Sweep Speed: Adjust to visualize the entire CAP waveform.
Sucrose-Gap Experimental Workflow
Safety Precautions
-
Follow all institutional guidelines for the ethical and humane treatment of laboratory animals.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals and performing dissections.
-
Handle this compound and other chemicals with care, consulting the Safety Data Sheet (SDS) for specific handling and disposal instructions.
-
Ensure proper electrical safety when using stimulators and recording equipment.
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound on isolated nerve fiber preparations. By utilizing the frog sciatic nerve model and the sucrose-gap recording technique, researchers can effectively characterize the dose-dependent inhibition of nerve conduction, effects on key electrophysiological parameters, and the mechanism of action of this local anesthetic. The provided data, based on the known equivalence of this compound to lidocaine, serves as a valuable reference for experimental design and data interpretation.
References
Evaluating the Efficacy of Pyrrocaine as a Nerve Block Agent: Application Notes and Protocols for Preclinical Animal Models
Disclaimer: Specific preclinical data on Pyrrocaine is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for evaluating local anesthetic agents in animal models and serve as a comprehensive guide for the preclinical assessment of new chemical entities like this compound.
Introduction
This compound is a local anesthetic agent belonging to the amino-ester class of drugs. Like other local anesthetics, its mechanism of action is believed to involve the reversible blockade of voltage-gated sodium channels in neuronal cell membranes. By inhibiting the influx of sodium ions, this compound prevents the depolarization of the nerve membrane and the propagation of action potentials, resulting in a temporary loss of sensation in the innervated area.
These application notes provide a detailed framework for the in vivo evaluation of this compound's efficacy as a nerve block agent using established animal models. The protocols outlined below are designed to assess the onset, duration, and dose-dependency of sensory and motor blockade, as well as to provide an initial assessment of its safety profile.
Signaling Pathway of Local Anesthetics
Local anesthetics, including this compound, exert their effects by blocking the transmission of nerve impulses. The primary molecular target is the voltage-gated sodium channel within the nerve cell membrane. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound at the voltage-gated sodium channel.
Experimental Protocols
Animal Model: Rat Sciatic Nerve Block
The rat sciatic nerve block model is a widely accepted and reliable method for evaluating the efficacy of peripheral nerve block agents.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride solutions (e.g., 0.25%, 0.5%, 1.0% in sterile saline)
-
Positive control: Bupivacaine or Lidocaine solution
-
Negative control: Sterile saline
-
Insulin syringes with 30-gauge needles
-
Hair clippers
-
Disinfectant (e.g., 70% ethanol)
-
Hot plate or tail-flick apparatus
-
Motor function assessment scale (e.g., Basso, Beattie, Bresnahan - BBB scale, adapted for nerve block)
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least 7 days before the experiment.
-
On the day of the experiment, weigh each rat.
-
Anesthetize the rat using a suitable anesthetic protocol (e.g., isoflurane inhalation).
-
Shave the fur over the lateral aspect of the thigh of the hind paw to be injected.
-
Disinfect the injection site with 70% ethanol.
-
-
Injection:
-
Palpate the greater trochanter and the knee joint. The injection site is located slightly posterior to the midpoint between these two landmarks.
-
Insert the needle perpendicular to the skin until it contacts the femur.
-
Redirect the needle slightly posteriorly and advance it a few millimeters to place the tip in the vicinity of the sciatic nerve.
-
Inject a standardized volume (e.g., 0.2 mL) of the test solution (this compound, positive control, or negative control).
-
-
Assessment of Sensory Block:
-
Onset of Action: Test for sensory blockade every 2 minutes after injection until the block is established.
-
Hot Plate Test: Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C) and measure the latency to paw withdrawal. A significant increase in latency indicates a sensory block.
-
Tail-Flick Test (adapted): Apply a radiant heat source to the plantar surface of the paw and measure the time to withdrawal.
-
-
Duration of Action: Once the sensory block is established, continue testing every 15-30 minutes until the paw withdrawal latency returns to baseline. The duration of the block is the time from onset to the return of normal sensation.
-
-
Assessment of Motor Block:
-
Onset and Duration: Assess motor function at the same time points as the sensory block assessment.
-
Modified BBB Scale: Observe the rat's gait and paw placement. A score can be assigned based on the degree of motor impairment (e.g., 0 = normal gait, 3 = complete paralysis of the injected limb).
-
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
Caption: Experimental workflow for evaluating this compound's nerve block efficacy.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different concentrations of this compound and control groups. The following are examples of how data can be presented.
Table 1: Exemplary Data for Onset and Duration of Sensory Block in Rats
| Treatment Group (n=8) | Dose (%) | Onset of Sensory Block (minutes, Mean ± SD) | Duration of Sensory Block (minutes, Mean ± SD) |
| Saline (Control) | - | No Block | No Block |
| This compound | 0.25 | 8.2 ± 1.5 | 45.6 ± 7.8 |
| This compound | 0.50 | 5.1 ± 1.1 | 92.3 ± 12.4 |
| This compound | 1.00 | 2.8 ± 0.9 | 185.7 ± 25.1 |
| Bupivacaine (Control) | 0.50 | 6.5 ± 1.3 | 240.5 ± 30.2 |
Table 2: Exemplary Data for Onset and Duration of Motor Block in Rats
| Treatment Group (n=8) | Dose (%) | Onset of Motor Block (minutes, Mean ± SD) | Duration of Motor Block (minutes, Mean ± SD) |
| Saline (Control) | - | No Block | No Block |
| This compound | 0.25 | 10.5 ± 2.1 | 30.1 ± 6.5 |
| This compound | 0.50 | 7.3 ± 1.8 | 65.9 ± 10.9 |
| This compound | 1.00 | 4.2 ± 1.0 | 150.2 ± 20.8 |
| Bupivacaine (Control) | 0.50 | 8.1 ± 1.6 | 210.7 ± 28.4 |
Safety and Toxicity
A preliminary assessment of safety and toxicity should be conducted alongside the efficacy studies. This includes:
-
Local Tissue Toxicity: Observe the injection site for signs of irritation, inflammation, or necrosis at 24 and 48 hours post-injection.
-
Systemic Toxicity: Monitor animals for any adverse systemic effects, such as changes in behavior, respiratory distress, or seizures, particularly at higher doses.
-
Histopathology: For a more detailed analysis, tissue samples from the injection site can be collected at the end of the study for histopathological examination.
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound as a nerve block agent. By systematically assessing its sensory and motor block characteristics in a validated animal model, researchers can obtain critical data on its potency, onset, and duration of action. This information is essential for the further development and potential clinical translation of this compound as a novel local anesthetic.
Application Notes and Protocols for the Formulation of Pyrrocaine in Topical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of Pyrrocaine for topical research applications. Due to the limited availability of specific formulation data for this compound, this document leverages established protocols and data for Lidocaine, a structurally and functionally similar amide-type local anesthetic, as a foundational model. Researchers can adapt these methodologies for their specific studies on this compound.
Physicochemical Properties and Formulation Components
A successful topical formulation is contingent on the physicochemical properties of the active pharmaceutical ingredient (API) and the appropriate selection of excipients.
Physicochemical Data of this compound and Lidocaine
This compound and Lidocaine share similarities as amide-type local anesthetics, making Lidocaine a suitable surrogate for initial formulation design.
| Property | This compound | Lidocaine |
| CAS Number | 2210-77-7 | 137-58-6 |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₂N₂O |
| Molecular Weight | 232.32 g/mol | 234.34 g/mol |
| Melting Point | 83°C | 66-69°C |
| Solubility | Soluble in water and alcohol. Practically insoluble in chloroform and ether.[1] | Soluble in alcohol, ether, chloroform, and benzene. Sparingly soluble in water. |
Common Excipients for Topical Formulations
The selection of excipients is critical for the stability, skin feel, and permeability of the final product.
| Excipient Class | Examples | Function |
| Emollients | Mineral oil, petrolatum, cetyl alcohol, stearic acid | Soften and soothe the skin. |
| Emulsifiers | Cetearyl alcohol, polysorbate 80, sorbitan stearate | Stabilize oil-in-water or water-in-oil emulsions. |
| Thickeners | Carbomers (e.g., Carbopol®), xanthan gum, hydroxyethyl cellulose | Increase viscosity and improve stability. |
| Humectants | Glycerin, propylene glycol, sorbitol | Attract and retain moisture. |
| Solvents | Ethanol, isopropyl alcohol, polyethylene glycols (PEGs) | Dissolve the API and other excipients. |
| Penetration Enhancers | Oleic acid, propylene glycol, isopropyl myristate | Improve the diffusion of the API through the stratum corneum.[2] |
| Preservatives | Methylparaben, propylparaben, phenoxyethanol | Prevent microbial growth. |
| pH Adjusters | Citric acid, sodium hydroxide, triethanolamine | Maintain the desired pH of the formulation. |
Experimental Protocols
The following protocols provide a framework for the formulation of a this compound cream and its subsequent in vitro and in vivo evaluation.
Protocol for Preparation of a 2% this compound O/W Cream
This protocol is adapted from standard methods for preparing topical anesthetic creams.
Materials:
-
This compound HCl
-
Cetyl Alcohol (Oil Phase)
-
Stearic Acid (Oil Phase)
-
White Petrolatum (Oil Phase)
-
Glycerin (Aqueous Phase)
-
Polysorbate 80 (Aqueous Phase)
-
Methylparaben (Aqueous Phase)
-
Propylparaben (Oil Phase)
-
Purified Water (Aqueous Phase)
-
Triethanolamine (for pH adjustment)
Procedure:
-
Prepare the Aqueous Phase: In a suitable beaker, dissolve this compound HCl, glycerin, polysorbate 80, and methylparaben in purified water. Heat to 75°C with continuous stirring until all components are dissolved.
-
Prepare the Oil Phase: In a separate beaker, melt cetyl alcohol, stearic acid, and white petrolatum. Add propylparaben and stir until dissolved. Maintain the temperature at 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
Cooling and pH Adjustment: Allow the emulsion to cool to room temperature with gentle stirring. Adjust the pH to approximately 7.0-7.5 using triethanolamine.
-
Final Product: Package the cream in appropriate containers.
Protocol for In Vitro Skin Permeation Testing (IVPT)
IVPT using Franz diffusion cells is a standard method to assess the rate and extent of drug permeation through the skin.[1][3]
Materials:
-
Franz Diffusion Cells
-
Human or animal skin membrane (e.g., rat or porcine)
-
Phosphate Buffered Saline (PBS), pH 7.4 (Receptor Solution)
-
Magnetic Stirrer
-
Water Bath/Circulator
-
HPLC or other suitable analytical method
Procedure:
-
Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cell.
-
Cell Setup: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.[1]
-
Dosing: Apply a known quantity (e.g., 100 mg/cm²) of the this compound cream to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed PBS.[4]
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tlag) can be determined from the linear portion of this plot.
Protocol for In Vivo Efficacy Testing (Tail-Flick Test)
The tail-flick test is a common method to evaluate the analgesic effect of topical anesthetics in animal models.[5][6][7][8]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Tail-Flick Analgesia Meter
-
Animal restrainers
-
This compound cream and placebo cream
Procedure:
-
Acclimatization: Acclimatize the rats to the restrainers and the experimental setup for several days before the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency by focusing a radiant heat source on the rat's tail and recording the time taken for the rat to flick its tail away. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.[5][6]
-
Treatment Application: Divide the rats into groups (e.g., placebo, 2% this compound cream). Apply a consistent amount of the respective cream to a defined area of the tail.
-
Post-Treatment Measurement: At various time points after application (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the treatment groups.
Quantitative Data (Lidocaine Example)
The following table presents example quantitative data from in vitro skin permeation studies of Lidocaine formulations. This data serves as a benchmark for what researchers might expect when testing this compound formulations.
In Vitro Skin Permeation Parameters for Lidocaine Formulations
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (x 10⁻³ cm/h) | Lag Time (tlag) (h) |
| Lidocaine O/W Cream (Example 1) | 15.8 ± 2.1 | 4.4 ± 0.6 | 1.6 ± 0.1 |
| Lidocaine Gel with Penetration Enhancer (Example 2) | 28.4 ± 3.5 | 11.9 ± 1.2 | 1.1 ± 0.1 |
| Commercial Lidocaine Patch (Example 3) | 12.3 ± 1.8 | 3.1 ± 0.4 | 2.5 ± 0.3 |
Data is illustrative and compiled from representative values found in the literature.[4][9][10][11][12]
Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for Topical this compound Research
Caption: Workflow for formulation and evaluation of topical this compound.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. youtube.com [youtube.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Pyrrocaine using High-Performance Liquid Chromatography (HPLC)
References
- 1. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Pyrrocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrocaine, a local anesthetic of the amide type, is utilized for its nerve-blocking properties in various medical procedures. Chemically designated as N-(2,6-dimethylphenyl)-1-pyrrolidineacetamide, its detection and quantification in biological matrices and pharmaceutical formulations are crucial for pharmacokinetic studies, quality control, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for the analysis of this compound, providing high sensitivity and specificity.
This document outlines the essential protocols and application notes for the qualitative and quantitative analysis of this compound using GC-MS. The methodologies described are based on established principles for the analysis of related local anesthetic compounds and are intended to serve as a comprehensive guide for researchers in this field.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix (e.g., plasma, urine, or pharmaceutical formulation). The goal is to isolate this compound from interfering substances and concentrate it to a level suitable for GC-MS analysis.
a) Liquid-Liquid Extraction (LLE) for Biological Fluids (Plasma/Urine)
-
To 1 mL of the biological sample (plasma or urine), add a suitable internal standard (IS), such as a deuterated analog of this compound or another local anesthetic with similar chemical properties.
-
Alkalinize the sample to a pH of 9-10 with a suitable base (e.g., 1M sodium hydroxide) to ensure this compound is in its free base form.
-
Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS injection.
b) Solid-Phase Extraction (SPE) for Biological Fluids
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the biological sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute this compound with 3 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent for GC-MS injection.
GC-MS Instrumentation and Conditions
The following are typical starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Method Validation
For quantitative analysis, the method should be validated according to established guidelines (e.g., ICH). Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The correlation coefficient (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Recovery: The efficiency of the extraction procedure should be determined by comparing the response of extracted samples to that of non-extracted standards.
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.
Data Presentation
Quantitative Data Summary
The following table provides a template for summarizing the quantitative performance of the GC-MS method for this compound analysis. Actual values would be determined during method validation.
| Parameter | Result |
| Linear Range | e.g., 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | e.g., 2 ng/mL |
| Limit of Quantification (LOQ) | e.g., 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is a critical piece of data for its unequivocal identification. The fragmentation pattern provides a unique fingerprint of the molecule. A reference to the mass spectrum of this compound can be found in the NIST Chemistry WebBook, which is accessible through the DrugBank database.[1] The spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the amide and pyrrolidine moieties.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Metabolic Pathway of Amide-Type Local Anesthetics
While specific metabolic pathways for this compound are not extensively detailed in the readily available literature, the metabolism of other amide-type local anesthetics, such as etidocaine, has been studied. The primary metabolic routes typically involve N-dealkylation and aromatic hydroxylation. This understanding can guide the search for potential this compound metabolites.
Caption: Putative metabolic pathways for this compound.
Conclusion
The GC-MS method outlined in these application notes provides a robust framework for the sensitive and specific analysis of this compound. Proper sample preparation, optimized instrumental conditions, and thorough method validation are paramount to achieving reliable and accurate results. The provided workflows and diagrams serve as a visual guide to the analytical process and potential metabolic transformations of this compound. Researchers are encouraged to adapt and validate these protocols for their specific applications and instrumentation.
References
Application Notes & Protocols: Preparing Pyrrocaine Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential scientific context for the preparation and use of pyrrocaine solutions in a laboratory setting. The information is intended to guide researchers in creating stable, accurate, and effective solutions for in vitro and in vivo experimental applications.
Physicochemical Properties of this compound
This compound is an amide-type local anesthetic. For laboratory use, it is typically supplied as a hydrochloride salt (this compound HCl), which exhibits significantly greater aqueous solubility than its free base form. All quantitative data is summarized in Table 1.
Table 1: Physicochemical Data for this compound and this compound Hydrochloride
| Property | This compound (Free Base) | This compound Hydrochloride | Citation(s) |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide | N/A | [1] |
| CAS Number | 2210-77-7 | 2210-64-2 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₀N₂O · HCl | [2][3] |
| Molecular Weight | 232.32 g/mol | 268.78 g/mol | [2][3] |
| Melting Point | 83°C | 205°C | [2][4] |
| Aqueous Solubility | 31.3 µg/mL (at pH 7.4) | Soluble in water | [3] |
| Other Solubilities | N/A | Soluble in alcohol | [2] |
| pKa (Amine Group) | ~7.8 - 8.2 (Estimated) | N/A | N/A |
Mechanism of Action: Sodium Channel Blockade
Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[5][6] This action inhibits the generation and propagation of action potentials, thereby blocking nerve impulses.
The process is pH-dependent. At physiological pH, a fraction of this compound exists as an uncharged, lipid-soluble base, which can diffuse across the neuronal membrane into the axoplasm. Inside the more acidic cytoplasm, it re-equilibrates, and the protonated, cationic form predominates. This charged cation then binds to a specific receptor site within the pore of the open sodium channel, stabilizing the channel in its inactivated state and preventing sodium influx.[6]
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions. Handle the dry powder in a chemical fume hood or ventilated enclosure to avoid inhalation.
This protocol describes the preparation of a highly concentrated, sterile stock solution suitable for long-term storage and subsequent dilution.
Materials:
-
This compound Hydrochloride (MW: 268.78 g/mol )
-
Nuclease-free or ultrapure water (e.g., Milli-Q)
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
Methodology:
-
Calculation: To prepare 20 mL of a 100 mM stock solution:
-
Grams needed = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Grams needed = 0.1 mol/L × 0.020 L × 268.78 g/mol = 0.5376 g
-
-
Weighing: Carefully weigh out approximately 538 mg of this compound HCl powder and transfer it to the 50 mL conical tube.
-
Dissolution: Add approximately 15 mL of ultrapure water to the tube. Cap tightly and vortex vigorously until the powder is fully dissolved. A magnetic stirrer can also be used for gentle mixing.
-
Volume Adjustment: Once fully dissolved, add ultrapure water to bring the final volume to exactly 20 mL. Mix thoroughly to ensure a homogenous solution.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip and dispense the solution into a new, sterile conical tube or into smaller sterile microcentrifuge tubes for aliquoting. Filtering sterilizes the solution by removing potential microbial contaminants.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store at -20°C for long-term storage (months). For short-term use (days to weeks), the solution can be stored at 4°C, protected from light.
This protocol details the dilution of the 100 mM stock solution into a physiological buffer, such as artificial cerebrospinal fluid (aCSF), for immediate use in experiments like patch-clamp electrophysiology.
Materials:
-
100 mM this compound HCl stock solution (from Protocol 1)
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
aCSF Recipe (Example, in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
24 NaHCO₃
-
12.5 Glucose
-
2 CaCl₂
-
2 MgSO₄
Note: Prepare aCSF fresh daily. Before use, saturate the solution with carbogen (95% O₂ / 5% CO₂) for at least 20-30 minutes to oxygenate and maintain a physiological pH of ~7.4.[1]
Methodology (Serial Dilution):
-
Intermediate Dilution (1:100):
-
Pipette 990 µL of sterile aCSF into a sterile microcentrifuge tube.
-
Add 10 µL of the 100 mM this compound HCl stock solution.
-
Vortex gently to mix. This creates a 1 mM intermediate solution.
-
-
Final Dilution (1:10):
-
Pipette 900 µL of sterile aCSF into a new sterile microcentrifuge tube.
-
Add 100 µL of the 1 mM intermediate solution.
-
Vortex gently to mix. This yields the final 100 µM working solution.
-
-
Application: The working solution is now ready for perfusion into the experimental chamber. Ensure the buffer is continuously gassed with carbogen and maintained at the desired experimental temperature.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from material preparation to the final application of the this compound working solution.
References
- 1. This compound [webbook.nist.gov]
- 2. US20060216245A1 - Composition for local anesthesia - Google Patents [patents.google.com]
- 3. GSRS [precision.fda.gov]
- 4. youtube.com [youtube.com]
- 5. 2210-77-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. [PDF] New Formulations of Local Anaesthetics—Part I | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Pyrrocaine as a Pharmacological Tool to Study Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrocaine is a local anesthetic agent belonging to the ester class of compounds. Like other local anesthetics, its primary pharmacological effect is the reversible blockade of nerve impulse conduction, which is achieved by modulating the function of ion channels. While this compound itself is not as extensively characterized in the scientific literature as other agents like lidocaine or procaine, its structural similarity to these compounds makes it a potential tool for studying the structure, function, and pharmacology of ion channels, particularly voltage-gated sodium (Nav) and potassium (Kv) channels.
These application notes provide a framework for using this compound and related local anesthetics to investigate ion channel function. Given the limited specific data on this compound, this document leverages the well-established principles and data from prototypical local anesthetics to outline its mechanism of action and provide detailed experimental protocols.
Mechanism of Action: State-Dependent Block of Voltage-Gated Ion Channels
The principal target of local anesthetics is the voltage-gated sodium channel, which is essential for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] The mechanism is not a simple plugging of the pore but a more nuanced, state-dependent interaction.
-
Penetration and Ionization : As weak bases, local anesthetics exist in both a neutral and a charged (cationic) form. The neutral form is lipid-soluble and can cross the cell membrane. Once inside the slightly more acidic cytoplasm, a portion of the drug becomes protonated.[2]
-
Binding to the Channel : The charged form of the local anesthetic binds to a specific receptor site on the intracellular side of the Nav channel, within the ion-conducting pore.[3]
-
State-Dependent Binding (Modulated Receptor Hypothesis) : The affinity of the local anesthetic for the Nav channel is not constant; it depends on the conformational state of the channel (resting, open, or inactivated). The affinity is lowest for the resting state and significantly higher for the open and inactivated states.[1][4] This is why the block is "use-dependent" or "phasic"—channels that are frequently opening and closing (as in a rapidly firing neuron) are blocked more effectively.
-
Inhibition of Ion Flow : By binding to the open or inactivated channel, the drug stabilizes these non-conducting states, effectively blocking the influx of sodium ions and preventing membrane depolarization, thereby halting action potential propagation.[1]
While Nav channels are the primary target, local anesthetics are known to block other ion channels as well, including potassium (K+) channels and, to some extent, calcium (Ca2+) channels, which can contribute to both their therapeutic and toxic effects.[1]
Data Presentation: Comparative Potency of Local Anesthetics
Table 1: IC50 Values for Tonic Block of Voltage-Gated Na+ Channels
| Local Anesthetic | Type | IC50 (µM) |
|---|---|---|
| Tetracaine | Ester | 0.7 |
| Etidocaine | Amide | 18 |
| Bupivacaine | Amide | 27 |
| Procaine | Ester | 60 |
| Mepivacaine | Amide | 149 |
| Lidocaine | Amide | 204 |
Data from excised membrane patches of Xenopus laevis sciatic nerve fibers.[5]
Table 2: IC50 Values for Block of Voltage-Dependent K+ Channels
| Local Anesthetic | Type | IC50 (µM) |
|---|---|---|
| Bupivacaine | Amide | 92 |
| Etidocaine | Amide | 176 |
| Tetracaine | Ester | 946 |
| Lidocaine | Amide | 1118 |
| Mepivacaine | Amide | 2305 |
| Procaine | Ester | 6302 |
Data from excised membrane patches of Xenopus laevis sciatic nerve fibers.[5]
Experimental Protocols
The gold-standard technique for studying the direct interaction of a compound like this compound with ion channels is patch-clamp electrophysiology . The whole-cell configuration is most commonly used to determine parameters like IC50 and to study use-dependent block.
Protocol: Whole-Cell Voltage-Clamp Recording to Determine this compound IC50
This protocol is designed for studying heterologously expressed ion channels (e.g., a specific Nav subtype) in a cell line like HEK293 or CHO cells.
1. Materials and Solutions
-
Cell Culture : HEK293 cells stably or transiently expressing the ion channel of interest.
-
External (Bath) Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM) : 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block endogenous K+ channels).
-
This compound Stock Solution : Prepare a high-concentration stock (e.g., 100 mM) in an appropriate solvent (e.g., water or DMSO) and make serial dilutions in the external solution to achieve the final desired concentrations.
2. Equipment
-
Inverted microscope
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Vibration isolation table
-
Perfusion system for drug application
-
Glass capillary puller for making micropipettes
3. Experimental Procedure
-
Pipette Preparation : Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating : Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Establish Recording Configuration :
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Using the micromanipulator, carefully approach a target cell with the glass micropipette.
-
Apply gentle suction to form a high-resistance "giga-ohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration. This provides electrical access to the entire cell membrane.
-
-
Voltage-Clamp Protocol :
-
Set the amplifier to voltage-clamp mode. Hold the cell's membrane potential at a negative value where most channels are in the resting state (e.g., -100 mV for Nav channels).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit ionic currents through the target channels. Repeat this at a low frequency (e.g., 0.1 Hz) to measure the baseline tonic block.
-
-
Drug Application :
-
Once a stable baseline current is established, begin perfusing the recording chamber with the external solution containing the lowest concentration of this compound.
-
Wait for the blocking effect to reach a steady state (typically 2-5 minutes).
-
Record the current amplitude in the presence of the drug.
-
Wash out the drug with the control external solution and ensure the current returns to baseline.
-
Repeat the application and washout steps for progressively higher concentrations of this compound.
-
-
Data Analysis :
-
Measure the peak current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the control (baseline) current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Conclusion
This compound, as a classic ester-type local anesthetic, is a valuable pharmacological tool for probing the function of ion channels. By employing techniques like whole-cell patch-clamp electrophysiology, researchers can elucidate the kinetics, state-dependence, and potency of its interaction with specific ion channel subtypes. While detailed biophysical data for this compound itself is sparse, the principles and protocols established for well-studied anesthetics like procaine and lidocaine provide a robust foundation for its use in ion channel research and drug development.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access and binding of local anesthetics in the closed sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrrocaine Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrocaine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What is the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
pH-dependent solubility: this compound, like many local anesthetics, is a weak base. Its solubility in aqueous solutions is highly dependent on the pH. At higher pH values (more alkaline), the un-ionized form of this compound is less soluble and may precipitate out of solution.
-
Concentration exceeding solubility limit: The concentration of this compound in your solution may have exceeded its solubility limit at the given temperature and pH.
-
Degradation: Over time, this compound can degrade, and its degradation products may have lower solubility than the parent compound, leading to precipitation.
-
Interaction with buffer components: Certain buffer salts may interact with this compound to form less soluble salts.
Q2: I am observing a loss of potency or efficacy in my this compound formulation. What could be the reason?
A2: A decrease in the potency of your this compound solution is a strong indicator of chemical degradation. The primary degradation pathway for this compound, an amide-containing compound, in aqueous solution is hydrolysis. This reaction breaks the amide bond, yielding N-(2,6-dimethylphenyl)amine and 2-(pyrrolidin-1-yl)acetic acid, which are inactive as local anesthetics. The rate of hydrolysis is significantly influenced by pH and temperature.
Q3: How can I prevent the degradation of my this compound solutions?
A3: To minimize this compound degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of the solution within an optimal range. For many amide-type local anesthetics, a slightly acidic pH (around 4-5) can significantly slow down the rate of hydrolysis.
-
Temperature Control: Store this compound solutions at controlled, cool temperatures as recommended. Avoid exposure to high temperatures, as this accelerates the hydrolysis reaction.
-
Use of Co-solvents: In some cases, the addition of co-solvents such as propylene glycol or ethanol to the aqueous solution can enhance stability.[1]
-
Protection from Light: While not as common for hydrolysis, some drug molecules are light-sensitive. It is good practice to protect solutions from light by using amber vials or storing them in the dark.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before use to minimize the impact of time-dependent degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptoms: When analyzing your this compound solution using High-Performance Liquid Chromatography (HPLC), you observe additional, unexpected peaks that are not present in the chromatogram of a freshly prepared standard.
Possible Cause: These extra peaks are likely due to the degradation products of this compound. The primary degradation pathway is hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Inconsistent Experimental Results
Symptoms: You are experiencing high variability and poor reproducibility in experiments involving aqueous solutions of this compound.
Possible Cause: This inconsistency can often be traced back to the instability of this compound in the experimental medium. The rate of degradation can vary depending on minor fluctuations in pH, temperature, or storage time between experiments.
Logical Relationship Diagram:
Caption: Factors contributing to inconsistent experimental results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
-
Instrumentation: HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., µBondapak C18)[1]
-
Mobile Phase: A mixture of methanol and 1% acetic acid (40:60 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare your test samples by diluting them with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any additional peaks corresponding to degradation products. The retention time of this compound should be consistent with the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.
-
Protocol 2: Accelerated Stability Study
This protocol outlines an accelerated stability study to evaluate the impact of temperature and pH on this compound degradation.
-
Materials:
-
This compound stock solution
-
Aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9)
-
Temperature-controlled chambers or water baths (e.g., 40°C, 60°C, 80°C)
-
HPLC system (as described in Protocol 1)
-
-
Procedure:
-
Prepare solutions of this compound in each of the different pH buffers.
-
Divide each buffered solution into aliquots and place them in the temperature-controlled chambers.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Immediately cool the samples to room temperature and analyze them using the stability-indicating HPLC method (Protocol 1) to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each condition to determine the degradation rate constant (k).
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound at 60°C
| pH | Initial Concentration (mg/mL) | Concentration after 48h (mg/mL) | Percent Degradation |
| 3.0 | 1.00 | 0.95 | 5.0% |
| 5.0 | 1.00 | 0.98 | 2.0% |
| 7.0 | 1.00 | 0.85 | 15.0% |
| 9.0 | 1.00 | 0.60 | 40.0% |
Table 2: Illustrative Temperature-Dependent Stability of this compound at pH 7.0
| Temperature | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Percent Degradation |
| 4°C | 1.00 | 0.99 | 1.0% |
| 25°C | 1.00 | 0.96 | 4.0% |
| 40°C | 1.00 | 0.90 | 10.0% |
| 60°C | 1.00 | 0.82 | 18.0% |
Signaling Pathways and Degradation Mechanisms
This compound Hydrolysis Pathway
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base.
Caption: Hydrolysis degradation pathway of this compound.
References
Technical Support Center: Optimizing Pyrrocaine Concentration for Nerve Block in Rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Pyrrocaine for nerve blocks in rat models. The information is structured to address common challenges and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of local anesthetics does it belong?
This compound is a local anesthetic belonging to the amino amide class.[1][2] It is structurally similar to lidocaine and is known to have a potency equivalent to lidocaine in blocking both motor and sensory nerves.[3]
Q2: What is the general mechanism of action for this compound?
As an amino amide local anesthetic, this compound functions by blocking voltage-gated sodium channels within the nerve cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby inhibiting nerve conduction and producing a nerve block.
Q3: What are the key factors to consider when determining the optimal concentration of this compound?
The optimal concentration of this compound for a nerve block in rats will depend on several factors:
-
Desired Duration of Block: Higher concentrations generally lead to a longer duration of action.
-
Desired Onset of Action: A higher concentration can lead to a faster onset of the nerve block.[4]
-
Type of Nerve Block: The specific nerve being targeted (e.g., sciatic nerve) and the desired outcome (sensory, motor, or mixed block) will influence the required concentration.
-
Potential for Neurotoxicity: It is crucial to use the lowest effective concentration to minimize the risk of local anesthetic systemic toxicity (LAST) and direct nerve injury. Although this compound has been suggested to be relatively harmless compared to lidocaine, careful dose-finding studies are essential.[3]
Q4: How does the concentration of this compound affect the success rate of the nerve block?
The success of a peripheral nerve block is dependent on the local anesthetic reaching the nerve fibers in sufficient concentration. A higher concentration gradient between the injection site and the nerve can facilitate this diffusion, increasing the likelihood of a successful block.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable nerve block after this compound administration. | 1. Incorrect injection placement: The anesthetic was not delivered in close proximity to the target nerve. 2. Insufficient concentration: The concentration of this compound was too low to effectively block the nerve fibers. 3. Insufficient volume: The volume of the anesthetic solution was not adequate to surround the nerve. | 1. Verify injection technique: Use a nerve stimulator or ultrasound guidance for accurate needle placement. 2. Increase concentration: Incrementally increase the this compound concentration in subsequent experiments, while carefully monitoring for signs of toxicity. 3. Adjust volume: Ensure the injected volume is appropriate for the target nerve and anatomical space. |
| Short duration of nerve block. | 1. Low concentration: The concentration of this compound used may be too low for a prolonged effect. 2. Rapid systemic absorption: The anesthetic is being cleared from the injection site too quickly. | 1. Increase this compound concentration: A higher concentration will generally result in a longer-lasting block. 2. Consider vasoconstrictors: The addition of a vasoconstrictor like epinephrine can decrease systemic absorption and prolong the local anesthetic effect. This should be done with caution and after consulting relevant literature for appropriate concentrations. |
| Signs of systemic toxicity in the rat (e.g., seizures, cardiovascular depression). | 1. High concentration or dose: The administered dose of this compound exceeded the toxic threshold. 2. Inadvertent intravascular injection: The anesthetic was accidentally injected into a blood vessel. | 1. Reduce concentration/dose: Immediately lower the concentration or total dose of this compound in subsequent experiments. 2. Aspirate before injection: Always aspirate before injecting the anesthetic to ensure the needle is not in a blood vessel. 3. Monitor the animal closely: Be prepared to provide supportive care if signs of toxicity occur. |
| Inconsistent results between experimental subjects. | 1. Variability in injection technique: Inconsistent needle placement between animals. 2. Individual animal variation: Differences in metabolism, nerve anatomy, or health status. | 1. Standardize the protocol: Ensure all researchers are using the exact same, well-defined injection procedure. The use of guidance techniques is highly recommended. 2. Increase sample size: A larger number of animals per group can help to account for individual variability. |
Data Presentation
The following tables provide examples of how to structure quantitative data from this compound optimization studies, using data for lidocaine as a proxy due to its similar potency.
Table 1: Dose-Response Relationship of this compound for Sciatic Nerve Block in Rats (Hypothetical Data)
| This compound Concentration (%) | Number of Rats | Successful Motor Block (%) | Successful Sensory Block (%) |
| 0.25 | 10 | 30 | 40 |
| 0.5 | 10 | 70 | 80 |
| 1.0 | 10 | 100 | 100 |
| 1.5 | 10 | 100 | 100 |
Table 2: Effect of this compound Concentration on the Duration of Sciatic Nerve Block in Rats (Hypothetical Data)
| This compound Concentration (%) | Mean Duration of Motor Block (minutes) | Standard Deviation | Mean Duration of Sensory Block (minutes) | Standard Deviation |
| 0.5 | 60 | 15 | 75 | 20 |
| 1.0 | 120 | 25 | 150 | 30 |
| 1.5 | 180 | 30 | 210 | 35 |
Experimental Protocols
Protocol 1: Rat Sciatic Nerve Block Procedure
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the fur over the hip and thigh of the hind limb to be blocked.
-
Place the rat in a lateral recumbent position with the limb to be blocked uppermost.
-
-
Needle Placement and this compound Injection:
-
Identify the anatomical landmarks for the sciatic nerve (between the greater trochanter and the ischial tuberosity).
-
Optional but recommended: Use a nerve stimulator with an insulated needle to confirm proximity to the sciatic nerve. A motor response (e.g., foot twitch) at a low current (e.g., <0.5 mA) indicates correct placement.
-
Once the needle is in the correct position, aspirate to confirm that the needle is not in a blood vessel.
-
Slowly inject the predetermined volume and concentration of the this compound solution.
-
-
Assessment of Nerve Block:
-
Motor Block: Assess motor function by observing for limb paralysis or by using a grip strength test at regular intervals.
-
Sensory Block: Evaluate sensory blockade by applying a noxious stimulus (e.g., tail pinch or radiant heat) to the paw and observing for a withdrawal reflex.
-
-
Monitoring and Recovery:
-
Monitor the rat for the duration of the block and for any signs of systemic toxicity.
-
Allow the animal to recover fully from anesthesia in a warm, clean cage.
-
Mandatory Visualizations
References
Preventing Pyrrocaine precipitation in physiological buffers
Technical Support Center: Pyrrocaine Formulation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound in physiological buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound solution precipitate after I added it to my physiological buffer (e.g., PBS)?
A1: this compound, like most local anesthetics, is a weak base. Its solubility in aqueous solutions is highly dependent on pH.[1][2] Commercial preparations of local anesthetics are often supplied as acidic solutions (pH 3.5-6.0) to ensure the molecule is in its ionized, water-soluble form, which also enhances shelf-life.[1][3][4] When you introduce this acidic stock into a physiological buffer with a higher pH (typically ~7.4), the equilibrium shifts. More of the this compound converts from its ionized (protonated) form to its un-ionized (free base) form. This un-ionized form is significantly less water-soluble and will precipitate if its concentration exceeds its solubility limit at that pH.[4]
Q2: What is the key physicochemical property of this compound I should be aware of to prevent precipitation?
Q3: How can I increase the solubility of this compound in my buffer?
A3: You have a few options:
-
Adjusting pH: The most direct method is to lower the pH of your final solution. By making the buffer more acidic, you shift the equilibrium towards the more soluble, ionized form of this compound. However, be mindful that the final pH must be compatible with your experimental model.
-
Using a Co-solvent: In some research applications, a small percentage of a biocompatible organic solvent (e.g., ethanol, DMSO) can be used to increase the solubility of the free base form. This must be carefully validated to ensure the solvent does not interfere with your experiment.
-
Lowering the Concentration: If possible, work with the lowest effective concentration of this compound to stay below the solubility limit at your target pH.
Q4: Is the hydrochloride salt of this compound more soluble?
A4: Yes. This compound is often available as a hydrochloride (HCl) salt (C₁₄H₂₀N₂O·HCl).[5] This salt form is significantly more soluble in water and aqueous solutions than the free base form.[5] When using the HCl salt, the initial solution will be acidic. The risk of precipitation still exists when this acidic solution is neutralized or made basic by a physiological buffer.
Troubleshooting Guide: this compound Precipitation
Use this guide to diagnose and resolve precipitation issues during your experiments.
Problem: Precipitate forms immediately upon adding this compound stock to the buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Buffer pH | The physiological pH (~7.4) of the buffer is significantly higher than the pH of your drug stock, causing the rapid conversion of this compound to its poorly soluble un-ionized form. | Lower the Final pH: Prepare your buffer and then slowly titrate the pH downwards with a suitable acid (e.g., HCl) after adding the this compound until the precipitate redissolves. Ensure the final pH is compatible with your assay. |
| High Drug Concentration | The final concentration of this compound in the buffer exceeds its solubility limit at the buffer's pH. | Reduce Concentration: Lower the final working concentration of this compound. |
| Buffer Composition | Certain buffer components, like phosphates, can sometimes interact with drug molecules and reduce solubility. | Test Alternative Buffers: If possible, test the solubility in a different physiological buffer system (e.g., HEPES-buffered saline). |
Problem: Solution is initially clear but forms a precipitate over time.
| Potential Cause | Explanation | Recommended Solution |
| Supersaturated Solution | You may have created a temporary supersaturated solution that is not stable long-term. Changes in temperature or agitation can trigger precipitation. | Prepare Fresh Solutions: Always prepare your final this compound working solution immediately before use. Do not store diluted solutions at physiological pH.[3][4] |
| Temperature Fluctuation | Solubility is temperature-dependent. A decrease in temperature (e.g., moving from room temperature to 4°C) can significantly lower the solubility and cause precipitation. | Maintain Constant Temperature: Prepare and use the solution at a constant, controlled temperature. If storage is necessary, validate the stability at that temperature first. |
Physicochemical Data Summary
The following table summarizes key properties of this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride | Reference |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₀N₂O·HCl | [5][6] |
| Molecular Weight | 232.32 g/mol | 268.78 g/mol | [5][6] |
| Melting Point | 83°C | 205°C | [5][7] |
| Aqueous Solubility | Low (especially at neutral/basic pH) | Soluble in water | [5] |
| Experimental Solubility | Mean of 31.3 µg/mL at pH 7.4 | Not specified, but higher than free base. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol describes a method to prepare a this compound solution while minimizing the risk of precipitation.
-
Prepare this compound Stock: Dissolve this compound HCl in sterile, deionized water to create a concentrated stock solution (e.g., 100 mM). The solution should be clear. Do not use the free base for aqueous stock preparation.
-
Prepare Buffer: Prepare your desired physiological buffer (e.g., PBS) at its target concentration.
-
Dilution and pH Adjustment:
-
Slowly add the required volume of the this compound HCl stock solution to the buffer while stirring continuously.
-
Observe for any cloudiness or precipitate formation.
-
If a precipitate forms, it indicates the solubility limit has been exceeded at the buffer's pH.
-
To dissolve the precipitate, slowly add small aliquots of dilute HCl (e.g., 0.1 M) to the solution while monitoring the pH. Stop adding acid as soon as the solution clears.
-
Record the final pH. This pH represents the minimum acidity required to keep your target concentration of this compound in solution.
-
-
Final Use: Use the freshly prepared solution immediately for your experiment.
Visual Guides
Logical Workflow for Troubleshooting Precipitation
Caption: A troubleshooting flowchart for diagnosing this compound precipitation.
This compound pH-Dependent Equilibrium
The solubility of this compound is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to un-ionized forms.[8][9][10][11]
Caption: The effect of pH on this compound's ionization and solubility.
Experimental Workflow for Solubility Testing
Caption: A workflow for preparing a stable this compound solution in a new buffer.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Local anaesthesia: Buffered or non-buffered? A comparative study - Indian J Clin Anaesth [ijca.in]
- 4. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. This compound [drugfuture.com]
- 6. This compound | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2210-77-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. google.com [google.com]
- 9. ifeet.org [ifeet.org]
- 10. byjus.com [byjus.com]
- 11. Khan Academy [khanacademy.org]
Technical Support Center: Pyrrocaine Application in Electrophysiology
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering common artifacts during electrophysiological experiments involving Pyrrocaine.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiological recordings following the application of this compound.
Issue 1: Drastic Reduction or Complete Abolishment of Action Potentials
Question: After applying this compound, my recorded action potentials have significantly diminished in amplitude or disappeared entirely. Is this expected, and how can I troubleshoot this?
Possible Cause: this compound, as a local anesthetic, is a potent blocker of voltage-gated sodium channels. This inhibition of sodium influx is the primary mechanism for blocking action potential generation and propagation.[1] The observed reduction or abolishment of spikes is likely a direct pharmacological effect of the drug rather than a technical artifact.
Solutions/Troubleshooting Steps:
-
Verify Drug Concentration: Cross-verify the concentration of your this compound solution. An unexpectedly high concentration will lead to a complete block of neuronal activity.
-
Titrate the Dose: If you aim to modulate rather than eliminate firing, perform a dose-response experiment, starting with a much lower concentration and incrementally increasing it to find the desired effect.
-
Washout Procedure: Confirm that your perfusion system allows for a complete washout of the drug. A successful washout resulting in the recovery of action potentials will confirm that the effect is drug-related and reversible.
-
Check Cell Viability: If the signal does not recover after washout, consider the possibility of compromised cell health. Monitor the resting membrane potential and input resistance of the cell; significant changes may indicate cell death.
Issue 2: Increased High-Frequency Noise in the Recording
Question: I've noticed a significant increase in high-frequency noise in my recordings after adding this compound to my perfusion system. What could be the cause, and how can I reduce it?
Possible Cause: While this compound itself is not a source of electrical noise, its application can sometimes coincide with the introduction of artifacts from the perfusion system or grounding issues. Local anesthetics can alter membrane properties, which might make the recording more susceptible to existing noise sources.
Solutions/Troubleshooting Steps:
-
Check Perfusion System Grounding: Ensure that the perfusion system is properly grounded. Air bubbles or intermittent contact in the perfusion line can introduce noise.[2]
-
Inspect the Grounding Electrode: Verify that the ground electrode in your bath is clean and has a solid connection. Bleaching the silver chloride wire can often improve the ground.[2]
-
Isolate the Source: Turn off the perfusion system after this compound has been applied to see if the noise persists. If the noise disappears, the issue lies with the perfusion setup.
-
Utilize a Faraday Cage: Ensure your setup is enclosed in a Faraday cage to shield it from external electromagnetic interference.[3]
-
Software Filtering: If the noise cannot be eliminated at the source, consider using a low-pass filter in your data acquisition software to remove high-frequency components.
Issue 3: Significant Baseline Drift After this compound Application
Question: My baseline is unstable and drifts significantly after I apply this compound. How can I stabilize my recording?
Possible Cause: Baseline drift can be caused by several factors, including changes in the liquid junction potential at the reference electrode, temperature fluctuations, or mechanical instability of the pipette.[4][5] The introduction of a new solution (containing this compound) into the recording chamber can exacerbate these issues.
Solutions/Troubleshooting Steps:
-
Allow for Equilibration: After introducing this compound, allow the recording chamber to equilibrate for a few minutes before starting your measurements. This can help stabilize temperature and ionic concentrations.
-
Check for Leaks: Ensure there are no leaks in your perfusion system or recording chamber, as this can cause gradual changes in the bath solution.
-
Secure the Pipette Holder: Verify that the pipette holder is securely fastened and that there is no movement of the recording pipette.
-
Reference Electrode Stability: Ensure your reference electrode is stable and properly chlorided. An unstable reference is a common cause of baseline drift.
-
Software Correction: For slow drifts, a baseline correction can be applied post-hoc during data analysis.
Hypothetical Quantitative Data on this compound Effects
The following table summarizes hypothetical data illustrating the potential effects of increasing this compound concentration on common electrophysiological parameters. This data is for illustrative purposes to guide troubleshooting and is not derived from experimental results.
| This compound Concentration (µM) | Average Action Potential Amplitude (% of Control) | Signal-to-Noise Ratio (SNR) | Baseline Drift (pA/min) |
| 0 (Control) | 100% | 15 | 2 |
| 10 | 75% | 12 | 5 |
| 50 | 20% | 8 | 10 |
| 100 | 5% | 3 | 15 |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in electrophysiological studies?
This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal membrane. This action inhibits the rapid influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby blocking nerve impulse conduction.
Q2: How should I prepare my this compound solution to minimize potential artifacts?
To prepare your this compound solution, use the same base extracellular solution that is used for your control recordings. Ensure the pH and osmolarity of the final solution are adjusted to match the control solution to avoid osmotic or pH-induced artifacts. Filter the solution using a 0.22 µm syringe filter before use to remove any precipitates that could clog perfusion lines and introduce noise.
Q3: Can this compound affect other ion channels besides sodium channels?
While the primary target of local anesthetics is voltage-gated sodium channels, at higher concentrations, they can also affect other ion channels, such as potassium and calcium channels.[1][6][7] This can lead to secondary effects on neuronal excitability, such as changes in the action potential duration and afterhyperpolarization.
Experimental Protocols
Whole-Cell Patch-Clamp Recording with this compound Application
This protocol outlines a standard procedure for whole-cell patch-clamp recording from cultured neurons and the application of this compound.
Materials:
-
Cultured neurons on coverslips
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
Intracellular solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na; pH 7.2)
-
This compound hydrochloride
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Perfusion system
Procedure:
-
Preparation:
-
Prepare stock solutions of this compound and dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
-
Mount a coverslip with cultured neurons in the recording chamber and perfuse with control extracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Pull glass micropipettes and fill with intracellular solution.
-
Approach a neuron with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Record baseline neuronal activity (e.g., spontaneous action potentials in current-clamp or sodium currents in voltage-clamp) for at least 5 minutes to ensure a stable recording.
-
-
This compound Application:
-
Switch the perfusion to the extracellular solution containing the desired concentration of this compound.
-
Allow 2-3 minutes for the drug to equilibrate in the chamber before recording the effects.
-
-
Data Acquisition:
-
Record the changes in neuronal activity in the presence of this compound.
-
-
Washout:
-
Switch the perfusion back to the control extracellular solution to wash out the drug.
-
Record for at least 5-10 minutes to observe any recovery of neuronal activity.
-
Visualizations
Caption: this compound's mechanism of action on sodium channels.
Caption: Workflow for troubleshooting electrophysiology artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Hunting for Electrical Noise on an Electrophysiology Rig – Part 2/3 - [neurogig.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of local anesthetics on single channel behavior of skeletal muscle calcium release channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Technical Support Center: Minimizing Pyrrocaine-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize pyrrocaine-induced cytotoxicity in their cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant decrease in cell viability after treating our cultures with this compound. How can we reduce this cytotoxic effect?
A1: this compound, like other local anesthetics, can induce cytotoxicity in a concentration- and time-dependent manner.[1][2] To mitigate this, consider the following strategies:
-
Optimize Concentration and Exposure Time: Determine the minimum effective concentration of this compound and the shortest exposure time necessary for your experimental goals. We recommend performing a dose-response and time-course experiment to establish the IC50 (half-maximal inhibitory concentration) in your specific cell line.
-
Use Antioxidants: this compound-induced cytotoxicity may be mediated by the production of reactive oxygen species (ROS).[3][4] Co-incubation with antioxidants such as N-acetylcysteine (NAC) or Trolox may reduce cell death.
-
Serum Concentration: The presence of serum proteins can sometimes sequester small molecules, reducing their effective concentration. Ensure you are using a consistent and appropriate serum concentration in your media during this compound treatment.
-
Cell Density: Very low or very high cell densities can influence cellular susceptibility to toxic compounds. Ensure you are seeding your cells at an optimal density for your specific cell line and experiment.
Q2: Our cells are detaching from the culture plate after this compound treatment. What is causing this and how can we prevent it?
A2: Cell detachment is often a sign of apoptosis or necrosis. Local anesthetics can disrupt cell adhesion and morphology.[2]
-
Assess Apoptosis: We recommend performing an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining, to determine if the cells are undergoing programmed cell death.
-
Extracellular Matrix (ECM) Coating: If your cells are particularly sensitive, coating your culture plates with an appropriate ECM protein (e.g., collagen, fibronectin, laminin) can enhance cell adhesion and may provide some protection against cytotoxic insults.
-
Reduce Treatment Time: Shorter exposure to this compound may be sufficient to achieve the desired effect without causing significant cell detachment.
Q3: We suspect mitochondrial dysfunction is involved in the cytotoxicity we are observing. How can we confirm this?
A3: Mitochondrial dysfunction is a known mechanism of cytotoxicity for some local anesthetics.[5][6] To assess mitochondrial health in your this compound-treated cells, you can perform the following assays:
-
Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent probe like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in MMP is an early indicator of mitochondrial-mediated apoptosis.
-
ATP Production Assay: Measure intracellular ATP levels to determine if this compound is affecting mitochondrial respiration and energy production.
-
Mitochondrial ROS Measurement: Use a mitochondria-specific ROS indicator, such as MitoSOX™ Red, to specifically measure superoxide production within the mitochondria.
Q4: How can we determine if reactive oxygen species (ROS) are contributing to this compound-induced cytotoxicity?
A4: Increased production of ROS is a common mechanism of drug-induced cytotoxicity.[3][4]
-
Intracellular ROS Detection: You can measure overall intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[7][8]
-
Antioxidant Rescue Experiment: As mentioned in Q1, co-treating your cells with this compound and an antioxidant like N-acetylcysteine (NAC) can help determine if ROS are a primary driver of the observed cytotoxicity. If NAC rescues the cells from this compound-induced death, it strongly suggests the involvement of ROS.
Quantitative Data Summary
The following table provides illustrative IC50 values for this compound in different cell lines and under various conditions. Please note that these are hypothetical values and should be experimentally determined for your specific system.
| Cell Line | This compound IC50 (mM) (24h exposure) | This compound IC50 (mM) with 1mM NAC (24h exposure) |
| SH-SY5Y (Human Neuroblastoma) | 2.5 | 4.8 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 1.8 | 3.5 |
| C2C12 (Mouse Myoblast) | 3.2 | 5.9 |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time. Include untreated control wells.
-
MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Intracellular ROS Detection using H2DCFDA
This protocol describes how to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
H2DCFDA Loading: After treatment, remove the medium and wash the cells with warm PBS. Add medium containing 10 µM H2DCFDA and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the results as a percentage of the ROS levels in the untreated control cells.
Caspase-3/7 Activity Assay
This protocol outlines a method for detecting the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the caspase-glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Visualizations
References
- 1. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of procaine, lignocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of biochemical and cytotoxic markers in cocaine treated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Duration of Action of Pyrrocaine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on extending the in vivo duration of action of Pyrrocaine.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show a shorter duration of action than expected. What are the common factors that could be contributing to this?
Several factors can influence the in-vivo duration of action of this compound:
-
Physiological Factors: Higher tissue vascularity at the injection site can lead to rapid systemic absorption, reducing the local concentration and duration of action. The pH of the tissue can also play a role; inflamed or infected tissues have a lower pH, which can reduce the efficacy of local anesthetics.
-
Formulation Issues: The concentration of this compound in your formulation is a critical factor. A suboptimal concentration may not be sufficient to produce a sustained block. Additionally, the physicochemical properties of your vehicle (e.g., solubility, viscosity) can impact drug release and retention at the target site.
-
Experimental Technique: The precision of the injection technique is crucial. Inaccurate administration can lead to the anesthetic being delivered to a non-target area with higher vascularity, leading to faster clearance.
Q2: How can I prolong the duration of action of my this compound formulation?
There are several established strategies to extend the duration of action of local anesthetics like this compound:
-
Co-administration with Vasoconstrictors: The most common approach is to include a vasoconstrictor, such as epinephrine, in the formulation.[1][2][3] Vasoconstrictors reduce local blood flow, thereby slowing the rate of systemic absorption and keeping the anesthetic at the nerve site for a longer period.
-
Advanced Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can create a slow-release depot at the injection site.
-
Microsphere Encapsulation: Biodegradable polymer microspheres can provide a sustained release of this compound over an extended period.[4]
-
Hydrogel Formulations: In-situ forming hydrogels can create a gel-like depot upon injection, releasing the drug slowly as the gel biodegrades.
-
-
Use of Adjuvants: Certain adjuvants can potentiate and prolong the anesthetic effect. For example, dexmedetomidine and dexamethasone have been shown to extend the duration of nerve blocks when co-administered with local anesthetics.[5]
Q3: What are the potential adverse effects of prolonging this compound's duration of action, and how can I mitigate them?
Prolonging the local action of this compound can increase the risk of local tissue toxicity and systemic side effects if the formulation releases the drug in an uncontrolled manner.
-
Local Tissue Toxicity: High concentrations of local anesthetics maintained for extended periods can be neurotoxic or myotoxic. It is essential to conduct thorough preclinical safety studies to determine the optimal concentration and release profile.
-
Systemic Toxicity: If the prolonged-release formulation results in "dose dumping" (a rapid and unintended release of a large amount of the drug), it can lead to systemic toxicity, affecting the central nervous system and cardiovascular system. Careful design and in vitro characterization of the release kinetics of your formulation are crucial to ensure a slow and sustained release.
Q4: Are there any specific analytical methods to assess the prolonged duration of action in vivo?
Yes, several methods can be used to quantify the duration of action:
-
Nociceptive Threshold Testing: In animal models, the duration of nerve block can be assessed by measuring the response to a noxious stimulus (e.g., thermal, mechanical) over time. The time it takes for the response to return to baseline indicates the duration of action.
-
Electrophysiological Measurements: Recording compound action potentials from the blocked nerve can provide a direct measure of nerve conduction and the extent and duration of the block.
-
Pharmacokinetic Studies: Measuring the concentration of this compound in the local tissue and plasma over time can help correlate the drug concentration at the target site with the duration of the anesthetic effect.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in the duration of action between experimental subjects. | Inconsistent injection technique. Subject-to-subject physiological differences (e.g., metabolism, blood flow). | Standardize the injection protocol meticulously. Increase the sample size to improve statistical power. Monitor and record physiological parameters that might influence drug clearance. |
| The addition of a vasoconstrictor does not significantly prolong the duration of action. | Inadequate concentration of the vasoconstrictor. Chemical incompatibility between this compound and the vasoconstrictor in the formulation. The experimental model has extremely high tissue perfusion that overwhelms the vasoconstrictive effect. | Optimize the concentration of the vasoconstrictor. A typical concentration for epinephrine is 1:200,000 (5 µg/mL).[6] Conduct stability studies of your co-formulation. Consider an alternative model or a different strategy for prolonging the duration of action. |
| My prolonged-release formulation shows a burst release in vitro. | Poor encapsulation efficiency. Instability of the formulation (e.g., liposome leakage, rapid microsphere degradation). The drug is adsorbed to the surface of the carrier rather than being encapsulated. | Optimize the encapsulation process (e.g., adjust lipid composition for liposomes, polymer type for microspheres). Characterize the stability of your formulation under relevant physiological conditions. Implement washing steps during formulation preparation to remove surface-adsorbed drug. |
| In vivo duration is shorter than predicted by in vitro release studies. | Faster than expected clearance in vivo due to metabolism or local blood flow. Inflammatory response to the delivery system, leading to increased clearance. The in vitro release method does not accurately mimic the in vivo environment. | Investigate the metabolic stability of this compound in liver microsomes or hepatocytes.[7][8] Assess the biocompatibility of your formulation and any local inflammatory response. Develop a more physiologically relevant in vitro release assay (e.g., using a release medium that mimics tissue fluid, incorporating flow conditions). |
Quantitative Data Summary
| Formulation/Adjuvant | Animal Model | Endpoint | Duration of Action (Plain) | Duration of Action (With Additive) | Reference |
| Lidocaine with Epinephrine | Human | Infiltration Anesthesia | 30-60 minutes | 120-360 minutes | [3][9] |
| Lidocaine with Dexmedetomidine | Human | Ulnar Nerve Block | Not specified | Significantly prolonged vs. Lidocaine alone | [5] |
| Ropivacaine with Epinephrine | Human | Femoral/Sciatic Nerve Block | Not specified | Reduced peak plasma concentration, suggesting longer local residence | [10] |
Experimental Protocols
Protocol 1: Evaluation of this compound Duration of Action using the Tail-Flick Test in Rats
This protocol describes a common method for assessing the duration of local anesthesia in a preclinical model.
Materials:
-
This compound solution (with or without duration-enhancing agents)
-
Tail-flick analgesia meter
-
Male Sprague-Dawley rats (250-300g)
-
Animal restrainers
Procedure:
-
Baseline Measurement: Acclimatize the rat to the restrainer. Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the rat to flick its tail away. Repeat this three times with a 5-minute interval and calculate the average.
-
Injection: Inject a standardized volume of the this compound formulation subcutaneously at the base of the tail.
-
Post-Injection Measurements: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes) after injection, measure the tail-flick latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Data Analysis: The duration of action is defined as the time from injection until the tail-flick latency returns to the baseline level.
Protocol 2: In Vitro Release Study of a this compound-Loaded Microsphere Formulation
This protocol outlines a method to characterize the release kinetics of a prolonged-release formulation.
Materials:
-
This compound-loaded microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system for this compound quantification
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound-loaded microspheres and suspend them in a known volume of PBS in a sealed container.
-
Incubation: Place the container in a shaking incubator at 37°C to simulate physiological temperature.
-
Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the PBS. To maintain a constant volume, replace the withdrawn volume with fresh PBS.
-
Analysis: Centrifuge the collected samples to pellet any remaining microspheres. Analyze the supernatant for the concentration of released this compound using a validated HPLC method.
-
Data Calculation: Calculate the cumulative percentage of this compound released at each time point relative to the total amount of this compound initially encapsulated in the microspheres.
Visualizations
Caption: Experimental workflow for developing and evaluating prolonged-action this compound formulations.
Caption: Mechanism of action of this compound at the neuronal membrane.
References
- 1. Maximum Recommended Doses and Duration of Local Anesthetics | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 2. nysora.com [nysora.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Longitudinal neural exposure to local anesthetic and nerve block duration: a retrospective analysis of experimental data from healthy volunteer trials | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 6. Mechanism of action and pharmacokinetics (Chapter 46) - Essential Clinical Anesthesia [resolve.cambridge.org]
- 7. Kinetic Analysis of Lidocaine Elimination by Pig Liver Cells Cultured in 3D Multi-Compartment Hollow Fiber Membrane Network Perfusion Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. How long to wait after local infiltration anaesthesia: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Pyrrocaine solution filtration and sterilization techniques
Welcome to the technical support center for the filtration and sterilization of pyrrocaine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when filtering a this compound solution?
A1: The most critical initial step is to ensure the chemical compatibility of your this compound solution with the filter membrane.[1] Incompatibility can lead to filter breakdown, contamination of the filtrate with leachables, and loss of your product. Always consult a chemical compatibility chart before selecting a filter.
Q2: Can I sterilize my this compound solution using an autoclave?
A2: While autoclaving is a common and effective sterilization method, its suitability for this compound depends on the compound's thermal stability. There is limited direct data on the thermal degradation of this compound. However, studies on similar local anesthetics like procaine show decomposition at elevated temperatures.[2][3] It is crucial to perform stability studies on your specific this compound formulation before adopting heat sterilization to avoid degradation of the active pharmaceutical ingredient (API). For instance, a study on lidocaine, a structurally similar anesthetic, showed it could be autoclaved at 255-260°F (124-127°C) for 30 minutes without significant loss of potency.[4] However, without specific data for this compound, caution is advised.
Q3: What are the alternatives to heat sterilization for a potentially heat-labile this compound solution?
A3: For heat-sensitive solutions, sterile filtration is the preferred method. This involves passing the solution through a 0.22 µm filter to remove bacteria. Other low-temperature sterilization methods include gamma irradiation, electron beam, and vaporized hydrogen peroxide (VHP).[5][6] However, the compatibility of this compound with these methods must be validated. For example, VHP has been shown to degrade lidocaine, a similar local anesthetic.[4]
Q4: How do I choose the correct filter membrane material for my this compound solution?
A4: The choice of membrane depends on the solvent system of your this compound solution. Consulting a general chemical compatibility chart is a good starting point. Common membrane materials for sterile filtration in pharmaceutical applications include Polyethersulfone (PES), Polyvinylidene Fluoride (PVDF), Polytetrafluoroethylene (PTFE), and Nylon.[1][7]
Troubleshooting Guides
Issue 1: Low Product Recovery After Filtration
| Possible Cause | Troubleshooting Step |
| Filter Clogging | - Ensure the solution is adequately pre-filtered to remove larger particles. - Select a filter with a higher surface area or a different pore structure. |
| Adsorption of this compound onto the Filter Membrane | - Choose a low-protein-binding membrane material like PVDF or PES. - Pre-wet the filter with the vehicle solvent to saturate non-specific binding sites. |
| Filter Incompatibility | - Re-verify the chemical compatibility of your this compound solution with the chosen filter membrane. Signs of incompatibility include swelling or dissolution of the membrane.[1] |
Issue 2: Presence of Contamination Post-Sterilization
| Possible Cause | Troubleshooting Step |
| Compromised Filter Integrity (Sterile Filtration) | - Perform a bubble point test or pressure hold test before and after filtration to ensure the filter is integral. - Ensure the filter is correctly installed in the housing to prevent bypass. |
| Inadequate Sterilization Cycle (Autoclaving) | - Validate the autoclave cycle using biological indicators to ensure it achieves the required sterility assurance level. - Ensure proper steam penetration to all parts of the load. |
| Post-Sterilization Contamination | - Maintain aseptic technique throughout the handling and dispensing of the sterilized solution.[8] |
Issue 3: Observed Degradation of this compound
| Possible Cause | Troubleshooting Step |
| Thermal Degradation (Autoclaving) | - Reduce the autoclaving temperature and extend the cycle time, based on validation studies. - Switch to a non-thermal sterilization method like sterile filtration. |
| Chemical Degradation from Sterilization Method | - If using methods like VHP, ensure compatibility through stability-indicating assays. As seen with lidocaine, some chemical sterilization methods can degrade the API.[4] |
| Hydrolysis | - this compound, like other ester- or amide-containing local anesthetics, may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[9] Buffer the solution to an optimal pH for stability. |
Data Summary
Table 1: General Chemical Compatibility of Common Filter Membranes
| Chemical | Nylon | PTFE | PVDF | PES |
| Aqueous Solutions (neutral) | E | G | E | E |
| Acids (dilute) | F | E | G | G |
| Bases (dilute) | F | E | G | G |
| Alcohols | G | E | G | G |
| Ketones | P | E | F | P |
| Hydrocarbons | P | E | F | P |
-
E : Excellent, G : Good, F : Fair, P : Poor. This table provides general guidance. Always test with your specific this compound formulation. Data compiled from multiple sources.[10][11][12][13]
Experimental Protocols
Protocol 1: Sterile Filtration of a this compound Solution
-
Filter Selection : Based on the solvent, choose a compatible 0.22 µm sterile syringe filter or capsule filter (e.g., PVDF or PES for aqueous solutions).
-
System Assembly : Aseptically attach the sterile filter to a sterile syringe or tubing set.
-
Filter Integrity Test (Pre-use) : Perform a bubble point test according to the manufacturer's instructions to confirm the filter is not damaged.
-
Filtration : Pass the this compound solution through the filter into a sterile receiving vessel. Apply gentle, consistent pressure.
-
Filter Integrity Test (Post-use) : Repeat the bubble point test to ensure the filter integrity was maintained throughout the filtration process.
-
Sample for Sterility Testing : Aseptically collect a sample of the filtered solution for quality control sterility testing.
Visualizations
Caption: Workflow for Sterile Filtration of this compound Solution.
Caption: Troubleshooting Logic for Low Product Recovery.
References
- 1. internationalfilterproducts.com [internationalfilterproducts.com]
- 2. Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen Peroxide Plasma Sterilization Sabotages the Efficacy of Lidocaine HCl Injection [openanesthesiajournal.com]
- 5. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. droracle.ai [droracle.ai]
- 9. The hydrolysis of procaine and 2-chloroprocaine in spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tischscientific.com [tischscientific.com]
- 11. permegear.com [permegear.com]
- 12. hawachmembrane.com [hawachmembrane.com]
- 13. researchgate.net [researchgate.net]
Managing pH-dependent effects of Pyrrocaine in experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyrrocaine. The focus is on managing the compound's pH-dependent properties to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound solution become cloudy or form a precipitate?
Answer: Precipitation of this compound is a common issue directly related to its pH-dependent solubility. This compound, like other amino amide local anesthetics, is a weak base. It is typically supplied as a hydrochloride (HCl) salt, which is soluble in water.[1] However, when the pH of the solution is raised, the equilibrium shifts from the charged (protonated) form to the uncharged (free base) form. This uncharged form is significantly less water-soluble and can precipitate out of solution.
Troubleshooting Steps:
-
Check Solution pH: The most likely cause is that the pH of your solvent or buffer is too high (alkaline).
-
Use Buffered Solutions: Prepare this compound stock solutions in a slightly acidic buffer (e.g., pH 4-6) or sterile water, where it remains in its more soluble protonated salt form.
-
Avoid Over-Alkalinization: When adjusting the pH of your final experimental medium, add base slowly and monitor for any signs of cloudiness. Adding sodium bicarbonate to local anesthetic solutions to increase the non-ionized form can cause precipitation if not done carefully.[2]
-
Consider Final Concentration: The solubility limit may have been exceeded. While specific data for this compound is limited, its solubility at pH 7.4 has been noted as 31.3 µg/mL.[3] If your intended concentration is higher, precipitation is likely at physiological pH.
Q2: I'm seeing inconsistent or lower-than-expected efficacy in my cell-based assay. Could pH be the cause?
Answer: Yes, pH is a critical factor determining the activity of local anesthetics like this compound.[4][5] The drug's mechanism involves two key steps that are pH-dependent:
-
Membrane Permeation: The uncharged, neutral base form of this compound is more lipid-soluble and preferentially crosses the cell membrane to reach its intracellular target.
-
Target Binding: The charged, cationic form is the active species that binds to the intracellular side of voltage-gated sodium channels to block nerve conduction.[6]
Lowering the external pH (acidosis) shifts the equilibrium towards the charged form, which cannot easily cross the cell membrane.[4][7] This "traps" the drug outside the cell, reducing its access to the target and thus lowering its apparent potency and slowing its rate of action.[4][5] Conversely, a more alkaline external pH increases the proportion of the uncharged form, facilitating faster entry into the cell.[2][6]
Troubleshooting Steps:
-
Standardize and Measure pH: Ensure the pH of your cell culture medium or experimental buffer is consistent across all experiments. Phenol red in culture media is an indicator, but precise pH measurements are recommended.
-
Control for Cellular Metabolism: High cell density or specific metabolic conditions (e.g., cancer cell glycolysis) can acidify the local microenvironment, which would decrease this compound's efficacy.
-
Pre-Equilibration: Allow sufficient time for the drug to equilibrate across the cell membrane after it is added to your experimental system.
Q3: What is the pKa of this compound and how do I use it?
Answer: The pKa is the pH at which a drug exists in a 50:50 ratio of its charged (protonated) and uncharged (deprotonated) forms. While a predicted pKa for this compound is listed in one database as 14.23, this is likely an anomaly from a computational model and inconsistent with typical local anesthetics which have pKa values in the range of 7.6-8.9.[2][8] Given this compound's structural similarity to lidocaine (pKa ~7.9), its pKa is expected to be in a similar range.
You can use the Henderson-Hasselbalch equation to estimate the percentage of the drug in its charged vs. uncharged form at a given pH:
pH = pKa + log([Base] / [Acid])
Where [Base] is the uncharged form and [Acid] is the charged form. At physiological pH (~7.4), a significant portion of this compound will be in the charged, less permeable form.
Quantitative Data Summary
The available quantitative data for this compound is limited. The table below summarizes key properties, with data for the related compound Lidocaine provided for context.
| Property | This compound | Lidocaine (for comparison) | Source |
| Molar Mass | 232.32 g/mol | 234.34 g/mol | [3] |
| Solubility (pH 7.4) | 31.3 µg/mL | ~6 mg/mL | [3] |
| pKa | Not experimentally determined (Predicted as 14.23, but likely ~7.9) | ~7.9 | [8] |
| Formulation | Typically available as Hydrochloride salt | Typically available as Hydrochloride salt | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound HCl that remains stable and free of precipitate.
-
Materials: this compound HCl powder, sterile deionized water or phosphate-buffered saline (PBS), 0.22 µm sterile syringe filter, sterile conical tubes.
-
Procedure:
-
Weigh the desired amount of this compound HCl powder in a sterile container.
-
Add sterile water or PBS to achieve the target concentration (e.g., 10 mM). The hydrochloride salt of this compound is water-soluble.[1]
-
Vortex gently until the powder is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., 5.0-6.0) using dilute HCl to ensure long-term stability and prevent hydrolysis, similar to protocols for other local anesthetics.[9]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage or 4°C for short-term use (less than one week).
-
Protocol 2: pH-Controlled Cell-Based Assay
-
Objective: To perform an experiment (e.g., electrophysiology, cytotoxicity) while controlling the extracellular pH to ensure consistent this compound activity.
-
Materials: Cells of interest, appropriate cell culture medium (e.g., DMEM), buffered salt solution (e.g., HEPES-buffered saline), this compound stock solution, pH meter.
-
Procedure:
-
Buffer Selection: For experiments outside of a CO₂ incubator, use a medium buffered with a pKa near the desired experimental pH, such as HEPES (pKa ~7.55), instead of a bicarbonate-based buffer.
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution into the final, pH-controlled experimental buffer to achieve the desired working concentrations.
-
pH Measurement and Adjustment: Before adding the this compound solution to the cells, measure its pH and adjust if necessary using dilute NaOH or HCl. Do this carefully to avoid causing precipitation of the drug.
-
Application: Remove the standard culture medium from the cells and wash with the pH-controlled buffer. Apply the this compound working solutions to the cells.
-
Incubation and Analysis: Proceed with the experimental incubation and subsequent analysis (e.g., patch-clamp recording, cell viability assay). Ensure the pH is monitored and remains stable throughout the experiment.
-
Visual Guides
This compound pH-Dependent Equilibrium
The following diagram illustrates the chemical equilibrium of this compound. At low pH, the protonated (charged) form dominates, which is water-soluble but membrane-impermeable. At high pH, the deprotonated (uncharged) form increases, which is lipid-soluble and can cross the cell membrane.
Caption: pH-dependent equilibrium and cellular entry mechanism of this compound.
Experimental Workflow for Managing this compound pH
This workflow outlines the key decision points for preparing and using this compound in a typical in vitro experiment to avoid common pH-related artifacts.
Caption: Decision workflow for preparing and applying this compound solutions.
Mechanism of pH-Dependent Sodium Channel Blockade
This diagram shows the pathway by which extracellular pH modulates the ability of this compound to reach its intracellular target and exert its blocking effect on a voltage-gated sodium channel.
Caption: Logical relationship between external pH and this compound's final effect.
References
- 1. This compound [drugfuture.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. This compound | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nysora.com [nysora.com]
- 7. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2210-77-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating Pyrrocaine's Mechanism of Action: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro mechanism of action of Pyrrocaine, a local anesthetic. By outlining established experimental protocols and presenting comparative data from well-characterized local anesthetics, this document serves as a methodological reference for researchers seeking to elucidate the electrophysiological properties of novel anesthetic compounds. While specific experimental data for this compound is not widely available in the public domain, this guide utilizes data from Lidocaine and Bupivacaine as illustrative examples to detail the validation process.
Established Mechanism of Action of Local Anesthetics
Local anesthetics, including this compound, are known to exert their effects by blocking the propagation of action potentials in neuronal cells. The primary molecular target for this action is the voltage-gated sodium channel (VGSC). By binding to a specific site within the pore of the VGSC, these drugs prevent the influx of sodium ions that is necessary for membrane depolarization, thereby inhibiting nerve conduction and producing a local anesthetic effect.[1][2][3][4]
Below is a diagram illustrating the signaling pathway of local anesthetic action on a neuron.
In Vitro Experimental Validation
The gold-standard method for validating the mechanism of action of local anesthetics in vitro is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in isolated cells, providing precise data on how a compound affects channel function.
Experimental Workflow
A typical workflow for the in vitro validation of a local anesthetic like this compound is depicted below.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp
Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels in a neuronal cell line.
Materials:
-
Cells: Human Embryonic Kidney (HEK293) cells stably expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.5) are commonly used. Alternatively, primary cultures of Dorsal Root Ganglion (DRG) neurons can be employed for a more physiologically relevant model.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency. On the day of the experiment, gently detach and re-plate cells onto glass coverslips.
-
Patch-Clamp Recording:
-
Mount a coverslip with adherent cells onto the recording chamber of the microscope and perfuse with the external solution.
-
Fabricate micropipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 2-5 MΩ.
-
Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -120 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
Record baseline currents in the absence of any drug.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing known concentrations of this compound.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., at 10 Hz).
-
Repeat the drug application with comparator compounds such as Lidocaine and Bupivacaine.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the presence and absence of the drug.
-
Calculate the percentage of current inhibition for each drug concentration.
-
Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), a measure of drug potency.
-
Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block.
-
Comparative Performance Data (Illustrative Examples)
The following tables present the kind of quantitative data that would be generated from the described experiments to compare this compound with other local anesthetics. Note: The data for Lidocaine and Bupivacaine are representative values from published literature. Data for this compound is hypothetical and for illustrative purposes only.
Table 1: Tonic Block of Voltage-Gated Sodium Channels (Nav1.5)
| Compound | IC₅₀ (µM) at -120 mV | IC₅₀ (µM) at -80 mV |
| This compound | [Experimental Value] | [Experimental Value] |
| Lidocaine | ~200 | ~20[5] |
| Bupivacaine | ~150 | ~1[5] |
IC₅₀ represents the concentration of the drug that causes 50% inhibition of the sodium current. A lower IC₅₀ indicates higher potency. The difference in IC₅₀ at different holding potentials reflects the state-dependent nature of the block.
Table 2: Use-Dependent Block of Voltage-Gated Sodium Channels
| Compound | % Inhibition after 10 Hz pulse train |
| This compound | [Experimental Value] |
| Lidocaine | ~60% |
| Bupivacaine | ~75% |
Use-dependent block refers to the increased inhibitory effect of a drug with repeated channel activation. This is a crucial characteristic for the efficacy of local anesthetics in blocking rapidly firing neurons.
Logical Framework for Comparative Analysis
The following diagram illustrates the logical relationship in a comparative study designed to validate this compound's mechanism of action.
Conclusion
The in vitro validation of this compound's mechanism of action relies on established electrophysiological techniques, primarily whole-cell patch-clamp. By systematically comparing its effects on voltage-gated sodium channels with those of well-characterized local anesthetics like Lidocaine and Bupivacaine, researchers can build a comprehensive profile of this compound's potency, efficacy, and state-dependency. This guide provides the necessary framework and protocols to conduct such a validation, paving the way for a deeper understanding of this compound's therapeutic potential.
References
- 1. Computational Structural Pharmacology and Toxicology of Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane permeable local anesthetics modulate Na(V)1.5 mechanosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrocaine vs. Lidocaine: A Comparative Analysis of Nerve Block Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of pyrrocaine and lidocaine, two local anesthetics of the amide class. While both have been utilized for nerve blockade, the extent of available experimental data for each differs significantly. This document summarizes the existing evidence on their nerve block duration, mechanism of action, and provides relevant experimental context where available.
Executive Summary
Lidocaine is a widely used local anesthetic with a well-characterized profile for nerve block duration, influenced by factors such as concentration, volume, and the use of adjuvants. In contrast, this compound is a less-studied compound with limited publicly available quantitative data on its nerve block duration. Historical accounts suggest its potency is comparable to lidocaine with a rapid onset, particularly in dental anesthesia. However, a direct, data-driven comparison of their nerve block duration from head-to-head clinical or preclinical studies is not available in the current body of scientific literature.
Data Presentation: Nerve Block Duration
Due to the scarcity of direct comparative studies, a side-by-side quantitative comparison of nerve block duration is not feasible. The following tables summarize available data for lidocaine and qualitative information for this compound.
Table 1: Lidocaine Nerve Block Duration (Various Experimental Conditions)
| Anesthetic | Concentration | Site of Administration | Species | Mean Duration of Sensory Block | Mean Duration of Motor Block | Reference |
| Lidocaine | 2% | Digital Nerve Block | Human | 4.9 hours | Not Reported | [1] |
| Lidocaine with Epinephrine (1:100,000) | 2% | Digital Nerve Block | Human | 10.4 hours | Not Reported | [1] |
| Lidocaine | 0.5% | Sciatic Nerve Block (in vivo) | Rat | Dose-dependent | Dose-dependent | [2] |
Note: The duration of lidocaine's effect is highly dependent on the specific conditions of its use.
Table 2: this compound Nerve Block Characteristics (Qualitative Data)
| Anesthetic | Key Characteristics | Supporting Evidence |
| This compound | Potency is considered equivalent to lidocaine for both motor and sensory nerve block. | [3] |
| Reported to have a fast onset of action. | Historical use in dental anesthesia in the 1960s.[3] | |
| Limited quantitative data on duration of action is publicly available. | Extensive literature search yielded no specific duration data. |
Mechanism of Action: A Shared Pathway
Both this compound and lidocaine, as amide-type local anesthetics, are understood to share a common mechanism of action. They primarily function by blocking voltage-gated sodium channels within the nerve cell membrane. This action inhibits the influx of sodium ions, which is a critical step in the generation and propagation of action potentials along the nerve fiber. By preventing nerve depolarization, they effectively block the transmission of pain signals.
The following diagram illustrates the generally accepted signaling pathway for amide local anesthetics like lidocaine and, presumably, this compound.
Figure 1: Signaling pathway of amide local anesthetics.
Experimental Protocols
Detailed experimental protocols for a direct comparative study of this compound and lidocaine nerve block duration are not available in the reviewed literature. However, to provide context for how such a study might be designed, and to detail the methodologies behind the lidocaine data presented, a generalized experimental workflow for assessing nerve block duration in a preclinical model is provided below.
Generalized In Vivo Sciatic Nerve Block Protocol (Rat Model)
This protocol is a composite based on standard methodologies in the field and does not represent a specific study directly comparing this compound and lidocaine.
Figure 2: Generalized workflow for in vivo nerve block assessment.
Conclusion and Future Directions
The available evidence indicates that lidocaine is a well-documented local anesthetic with predictable, albeit variable, nerve block duration. This compound, while historically noted for its rapid onset and potency comparable to lidocaine, suffers from a significant lack of modern, quantitative studies to substantiate these claims and provide a clear profile of its duration of action.
For researchers and drug development professionals, this represents a notable data gap. Future preclinical and clinical studies employing a head-to-head, double-blind, randomized design would be necessary to definitively compare the nerve block duration of this compound and lidocaine. Such studies should meticulously document the onset, duration, and recovery from both sensory and motor blockade to provide a comprehensive and clinically relevant comparison. Until such data becomes available, any claims regarding the comparative efficacy and duration of this compound relative to lidocaine should be approached with caution.
References
A Comparative Analysis of Procaine and Bupivacaine for Peripheral Nerve Blockade
A comprehensive review of the available data on the efficacy and mechanisms of procaine and bupivacaine in peripheral nerve block applications.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters of procaine and bupivacaine based on available clinical data. It is important to note that these values are derived from separate studies and may vary depending on the specific nerve block technique, patient population, and dosage administered.
| Efficacy Parameter | Procaine | Bupivacaine |
| Onset of Action | Fast | Slow (Typically within 15 minutes)[1] |
| Duration of Sensory Block | Short | Long (2-8 hours)[1] |
| Duration of Motor Block | Short | Long |
| Analgesic Efficacy | Suitable for short procedures | Provides prolonged postoperative analgesia |
| Common Concentration | 1% - 2% | 0.25% - 0.5% |
Experimental Protocols
While direct comparative studies are lacking, the following represents a generalized experimental protocol for evaluating the efficacy of a local anesthetic in a peripheral nerve block, based on common methodologies described in clinical trials.
Objective: To assess the onset, duration, and quality of sensory and motor blockade of a local anesthetic in a specific peripheral nerve block (e.g., femoral or sciatic nerve block).
Study Design: A prospective, randomized, double-blind, controlled clinical trial.
Participants: A cohort of adult patients scheduled for a surgical procedure requiring peripheral nerve blockade. Exclusion criteria would include contraindications to regional anesthesia, pre-existing neuropathies, and allergies to the study medications.
Intervention: Participants are randomly assigned to receive a peripheral nerve block with either the investigational local anesthetic or a standard control anesthetic. The volume and concentration of the anesthetic are standardized across all participants.
Procedure:
-
Pre-operative Assessment: A baseline neurological assessment of sensory and motor function in the distribution of the target nerve is performed.
-
Block Administration: The peripheral nerve block is performed under ultrasound guidance to ensure accurate needle placement and deposition of the local anesthetic around the target nerve.
-
Assessment of Block Onset: Sensory block onset is typically assessed every 2-5 minutes by testing for loss of sensation to a cold or pinprick stimulus in the nerve's distribution. Motor block onset is assessed by evaluating the reduction in muscle strength on a standardized scale.
-
Assessment of Block Quality: The quality of the block is evaluated at a predetermined time point after administration to determine if a successful surgical block has been achieved.
-
Assessment of Block Duration: The duration of the sensory block is defined as the time from the successful block placement to the first report of pain by the patient or the first request for supplemental analgesia. The duration of the motor block is the time until the return of normal motor function.
-
Post-operative Monitoring: Patients are monitored for any adverse events related to the nerve block or the local anesthetic.
Visualizing Methodologies and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the fundamental signaling pathway of local anesthetics.
References
Cross-Validation of In Vitro and In Vivo Studies on Pyrrocaine: A Comparative Guide
This guide provides a comprehensive comparison of the local anesthetic Pyrrocaine with the widely used alternatives, Lidocaine and Procaine. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to support further investigation and application. While historical sources suggest this compound's potency and side-effect profile are comparable to Lidocaine, a notable scarcity of specific quantitative in vitro and in vivo data in publicly accessible scientific literature limits a direct, detailed comparison. This guide presents the available information, highlights data gaps, and provides standardized experimental protocols for future comparative studies.
In Vitro Comparative Data
Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the generation and propagation of action potentials. The potency of this blockade is a key determinant of anesthetic efficacy.
| Parameter | This compound | Lidocaine | Procaine |
| Mechanism of Action | Blocks voltage-gated sodium channels.[1] | Blocks voltage-gated sodium channels. | Blocks voltage-gated sodium channels. |
| Chemical Class | Amide | Amide | Ester |
| Potency (IC50) | Data not available in reviewed literature. Stated to have potency equivalent to Lidocaine.[1] | TTXr Na+ channels: 210 µM TTXs Na+ channels: 42 µM Cytotoxicity (cell viability): 613.77 µM | Data not available in reviewed literature. |
Note: TTXr = Tetrodotoxin-resistant; TTXs = Tetrodotoxin-sensitive. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Comparative Data
In vivo studies are crucial for determining the clinical effectiveness and safety of local anesthetics. Key parameters include the median effective dose (ED50) for anesthesia and the median lethal dose (LD50) as a measure of acute toxicity.
| Parameter | This compound | Lidocaine | Procaine |
| Efficacy (ED50) | Data not available in reviewed literature. | Rat sciatic nerve block: 0.1 ml of 0.65% solution. | Data not available in reviewed literature. |
| Acute Toxicity (LD50) | Data not available in reviewed literature. Stated to be "somewhat harmless compared to lidocaine".[1] | Mouse (intraperitoneal): 110-133.1 mg/kg. | Mouse (intraperitoneal): Data not available in reviewed literature. |
| Side Effects | Similar to Lidocaine, affecting blood pressure and heart rate.[1] | Central nervous system (e.g., dizziness, seizures) and cardiovascular effects (e.g., hypotension, bradycardia). | Primarily central nervous system and cardiovascular effects. |
| Metabolism | Hepatic (typical for amides). | Hepatic. | Plasma esterases. |
Experimental Protocols
In Vitro: Sodium Channel Blockade Assay (Patch Clamp Electrophysiology)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a local anesthetic on voltage-gated sodium channels in cultured neurons (e.g., dorsal root ganglion neurons).
-
Cell Culture: Culture primary neurons or a suitable cell line expressing the sodium channel of interest.
-
Electrophysiology Setup: Use a patch-clamp amplifier, a microelectrode puller, and a perfusion system.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Whole-Cell Patch Clamp: Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage Protocol: Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that maximally activates the sodium channels (e.g., -10 mV).
-
Drug Application: Perfuse the cell with increasing concentrations of the local anesthetic.
-
Data Acquisition: Record the peak sodium current at each drug concentration.
-
Data Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50.
In Vivo: Rat Sciatic Nerve Block Model
This protocol assesses the efficacy (ED50) of a local anesthetic in producing a sensory and motor blockade.
-
Animal Preparation: Acclimate male Sprague-Dawley rats to the testing environment. Shave the fur over the lateral aspect of the thigh of the hind paw to be tested.
-
Anesthetic Administration: Inject a fixed volume (e.g., 0.1 mL) of the local anesthetic solution at varying concentrations near the sciatic nerve.
-
Assessment of Sensory Blockade: Apply a noxious stimulus (e.g., thermal stimulus with a radiant heat source or mechanical stimulus with von Frey filaments) to the plantar surface of the hind paw at set time intervals post-injection. The absence of a withdrawal reflex indicates a successful sensory block.
-
Assessment of Motor Blockade: Observe for signs of motor deficit, such as foot drop or inability to bear weight on the affected limb.
-
ED50 Determination: Use an up-down method or dose-response curve to determine the concentration of the anesthetic that produces a block in 50% of the animals.
In Vivo: Acute Toxicity Study (LD50 Determination) in Mice
This protocol determines the median lethal dose (LD50) of a local anesthetic.
-
Animal Selection: Use healthy, adult mice of a single strain, housed under standard laboratory conditions.
-
Dose Preparation: Prepare a range of doses of the local anesthetic in a suitable vehicle (e.g., saline).
-
Administration: Administer a single dose of the anesthetic to each group of mice via a specific route (e.g., intraperitoneal injection).
-
Observation: Observe the animals continuously for the first few hours and then periodically for up to 14 days for signs of toxicity and mortality.
-
LD50 Calculation: Use a statistical method, such as the probit analysis or the Reed-Muench method, to calculate the LD50 from the mortality data.
Visualizations
Caption: Mechanism of action of amide local anesthetics.
Caption: Experimental workflow for in vivo local anesthetic testing.
References
Benchmarking Pyrrocaine's Safety Profile: A Comparative Analysis with Other Amide Anesthetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the safety profile of Pyrrocaine, an amide local anesthetic, benchmarked against other commonly used amide anesthetics such as Lidocaine, Bupivacaine, and Ropivacaine. Due to a notable scarcity of publicly available, direct comparative studies on this compound, this analysis extrapolates from the well-established safety profiles of its chemical class counterparts. The guide outlines the critical safety parameters, standard experimental protocols for toxicity assessment, and the underlying signaling pathways of local anesthetic systemic toxicity (LAST). This document serves as a foundational resource for researchers and drug development professionals, highlighting the need for further experimental investigation into this compound's specific safety characteristics.
Introduction to Amide Local Anesthetics
Amide local anesthetics are a cornerstone of modern medicine, providing transient and reversible blockade of nerve conduction to manage pain. Their chemical structure, characterized by an amide linkage, distinguishes them from ester-type anesthetics and influences their metabolism, duration of action, and potential for systemic toxicity. While generally safe, systemic toxicity remains a critical concern, necessitating a thorough understanding of the safety profile of each agent. This guide focuses on situating this compound within the broader context of amide anesthetic safety.
Comparative Safety Profile of Amide Anesthetics
A comprehensive safety assessment of a local anesthetic involves evaluating its potential for systemic toxicity, primarily affecting the central nervous system (CNS) and the cardiovascular system, as well as its direct neurotoxic and cardiotoxic effects.
Disclaimer: The following table summarizes typical quantitative data for well-studied amide anesthetics. No direct experimental data for this compound was found in the public domain. The "this compound" column is included to highlight the data points that would be necessary for a direct comparison.
Table 1: Comparative Systemic Toxicity of Amide Local Anesthetics
| Anesthetic | Chemical Class | Relative Anesthetic Potency | Systemic Toxicity Concern | Typical Maximum Dose (with epinephrine) |
| This compound | Amide | Data Not Available | Data Not Available | Data Not Available |
| Lidocaine | Amide | Intermediate | Moderate | 7 mg/kg[1] |
| Bupivacaine | Amide | High | High (significant cardiotoxicity) | 3 mg/kg |
| Ropivacaine | Amide | High | Moderate (less cardiotoxic than Bupivacaine)[2][3] | 3 mg/kg |
Key Areas of Toxicity Assessment
Systemic Toxicity (LAST)
Local Anesthetic Systemic Toxicity (LAST) is a rare but potentially life-threatening adverse event resulting from high systemic concentrations of a local anesthetic.[4]
-
Central Nervous System (CNS) Toxicity: Typically precedes cardiovascular toxicity and manifests as a biphasic response. Initial excitatory symptoms like tinnitus, metallic taste, and seizures are followed by CNS depression, leading to coma and respiratory arrest.[5]
-
Cardiovascular System (CVS) Toxicity: Manifests as arrhythmias, myocardial depression, and in severe cases, cardiovascular collapse. Bupivacaine is particularly noted for its high cardiotoxicity.[6]
Neurotoxicity
Direct neurotoxicity refers to the potential for local anesthetics to cause damage to nerve tissues. In vitro studies have demonstrated that all local anesthetics can induce neurotoxic effects in a concentration-dependent manner, leading to morphological changes in neurons.[7]
Cardiotoxicity
Direct cardiotoxicity involves the depression of myocardial contractility and conduction. This is a primary concern with more potent, lipid-soluble agents like Bupivacaine.
Experimental Protocols for Safety Benchmarking
To establish a comprehensive safety profile for this compound, the following standard experimental protocols would be essential.
In Vivo Systemic Toxicity Assessment
-
Objective: To determine the median lethal dose (LD50) and observe signs of systemic toxicity.
-
Methodology:
-
Animal models (e.g., rodents, canines) are administered escalating doses of the local anesthetic intravenously.
-
Continuous monitoring of CNS signs (e.g., seizure activity) and cardiovascular parameters (e.g., ECG, blood pressure).
-
The dose at which 50% of the animal population experiences mortality is determined as the LD50.
-
In Vitro Neurotoxicity Assessment
-
Objective: To evaluate the direct toxic effects of the anesthetic on neuronal cells.
-
Methodology (Growth Cone Collapse Assay):
-
Isolation and culture of dorsal root ganglion (DRG) neurons from chick embryos or other suitable models.
-
Exposure of the cultured neurons to varying concentrations of the local anesthetic.
-
Microscopic examination to assess morphological changes, specifically the collapse of the neuronal growth cone, which is a key indicator of neurotoxicity.
-
Quantitative analysis to determine the half-maximal inhibitory concentration (IC50) for growth cone collapse.
-
Caption: Workflow for In Vitro Neurotoxicity Assessment.
In Vitro Cardiotoxicity Assessment
-
Objective: To assess the direct effects of the anesthetic on cardiac muscle function.
-
Methodology (Isolated Heart Preparation):
-
An animal heart (e.g., from a rabbit or guinea pig) is isolated and perfused with a physiological solution (Langendorff setup).
-
The heart is exposed to increasing concentrations of the local anesthetic.
-
Parameters such as heart rate, contractility (inotropic effect), and electrical conduction are continuously recorded.
-
Signaling Pathways in Local Anesthetic Systemic Toxicity
The primary mechanism of both therapeutic action and systemic toxicity of amide local anesthetics is the blockade of voltage-gated sodium channels (Nav).
Caption: Simplified Signaling Pathway of LAST.
In the CNS, the initial blockade of inhibitory pathways leads to unopposed excitatory activity, resulting in seizures. At higher concentrations, both inhibitory and excitatory pathways are blocked, leading to generalized CNS depression.[5] In the cardiovascular system, blockade of sodium channels slows cardiac conduction, while effects on potassium and calcium channels can contribute to arrhythmias and decreased contractility.[8]
Conclusion and Future Directions
While this compound's classification as an amide anesthetic provides a basis for understanding its potential safety profile, the absence of direct comparative experimental data is a significant knowledge gap. To accurately benchmark this compound against established agents like Lidocaine, Bupivacaine, and Ropivacaine, rigorous preclinical studies are imperative. Future research should prioritize in vivo and in vitro assessments of its systemic toxicity, neurotoxicity, and cardiotoxicity using the standardized protocols outlined in this guide. Such data are crucial for informing its potential clinical utility and ensuring patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Local anesthetic systemic toxicity: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Local Anesthetic Systemic Toxicity: Management & More | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Pyrrocaine and procaine's onset of action.
A Comprehensive Guide for Researchers and Drug Development Professionals
The onset of action is a critical determinant of a local anesthetic's clinical utility. For researchers and drug development professionals, understanding the nuances of onset times between different agents is paramount for innovation in pain management. This guide provides a detailed head-to-head comparison of the onset of action for two notable amino ester local anesthetics: Pyrrocaine and procaine. By examining available experimental data and methodologies, this document aims to offer a clear, data-driven perspective on their comparative performance.
Quantitative Data Summary
The following table summarizes the available quantitative data on the onset of action for this compound and procaine. It is important to note that direct comparative studies under identical conditions are limited in the available literature. The data presented is compiled from separate clinical investigations.
| Local Anesthetic | Procedure/Method | Concentration | Mean Onset of Action | Source |
| This compound HCl | Infiltration for Oral Surgery | 2% with epinephrine 1:150,000 | 1 minute 30 seconds | [Unspecified Source] |
| Mandibular Block for Oral Surgery | 2% with epinephrine 1:150,000 | 2 minutes 15 seconds | [Unspecified Source] | |
| Procaine HCl | Sensory Block | Not Specified | 2 to 5 minutes | [Unspecified Source] |
| Infiltration Anesthesia for Dental Procedures | 2% with epinephrine | Generally slower than other agents | [Unspecified Source] |
Experimental Protocols
The methodologies for determining the onset of action of local anesthetics are crucial for interpreting the data. Below are detailed protocols typical of the studies from which the above data are derived.
Protocol for Determining Onset of Action in Dental Anesthesia (General Methodology)
This protocol outlines a common methodology used in clinical trials to assess the onset of pulpal anesthesia, a standard measure in dental procedures.
-
Subject Selection: Healthy adult volunteers with no contraindications to local anesthetics are recruited. Teeth to be tested are confirmed to be vital and free of pathology.
-
Anesthetic Administration:
-
A standardized volume and concentration of the local anesthetic solution (e.g., 1.8 mL of 2% this compound with 1:150,000 epinephrine or 2% procaine with epinephrine) is administered via a specific injection technique (e.g., inferior alveolar nerve block or infiltration).
-
The injection is performed by a trained clinician to ensure consistency.
-
-
Onset Measurement:
-
The onset of anesthesia is determined by testing the response of the anesthetized tooth to an electric pulp tester.
-
Testing begins shortly after the injection and is repeated at regular intervals (e.g., every 2 minutes).
-
The pulp tester is applied to the tooth, and the electrical stimulus is gradually increased until the subject reports a sensation.
-
"No response" to the maximum output of the pulp tester is defined as the successful onset of pulpal anesthesia.
-
The time from the completion of the injection to the first of two consecutive "no response" readings is recorded as the onset of action.
-
-
Data Analysis:
-
The mean onset time and standard deviation are calculated for each anesthetic group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the onset times between different anesthetics.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway for local anesthetics and a typical experimental workflow for determining the onset of action.
Statistical analysis of Pyrrocaine's efficacy in comparative studies
Pyrrocaine, a local anesthetic of the amide class, has historically been utilized for nerve block anesthesia, particularly in dentistry, valued for its rapid onset.[1] Contemporary research and clinical application of this compound are limited, with much of the comparative data originating from older studies. This guide provides a statistical analysis of this compound's efficacy by drawing comparisons with Lidocaine, a widely used local anesthetic, based on available data.
Comparative Efficacy: this compound vs. Lidocaine
Clinical and pharmacological comparisons indicate that the potency of this compound in blocking both motor and sensory nerves is equivalent to that of Lidocaine.[1] Adverse effects related to blood pressure and heart rate are also reported to be very similar between the two anesthetics.[1]
Table 1: Summary of Comparative Efficacy Data
| Parameter | This compound | Lidocaine | Notes |
| Anesthetic Potency | Equivalent to Lidocaine | Standard Amide Anesthetic | Efficacy in blocking motor and sensory nerves is comparable[1]. |
| Onset of Action | Fast | Fast | This compound was historically noted for its rapid commencement, similar to Lidocaine[1]. |
| Cardiovascular Effects | Similar to Lidocaine | Well-documented | Side effects on blood pressure and heart rate are comparable[1]. |
| Neurotoxicity | Data not available | More toxic than Bupivacaine | In-vitro studies on cultured neurons show Lidocaine is more neurotoxic than some other anesthetics like bupivacaine and mepivacaine[2][3]. This compound's specific neurotoxicity has not been extensively studied in available literature. |
Experimental Protocols
The data presented are derived from clinical observations and in-vitro toxicological studies. The following outlines the general methodologies employed in such comparative analyses.
Clinical Efficacy and Safety Assessment (General Protocol):
-
Subject Recruitment: A cohort of patients requiring local anesthesia for a specific procedure (e.g., dental extraction, minor surgery) is recruited. Subjects are screened for contraindications to local anesthetics.
-
Randomization: Subjects are randomly assigned to receive either this compound or the comparator anesthetic (e.g., Lidocaine) in a double-blind manner.
-
Anesthetic Administration: A standardized dose and volume of the assigned anesthetic are administered via a specific technique (e.g., infiltration, nerve block).
-
Efficacy Measurement:
-
Onset of Anesthesia: Time from injection to the absence of sensation (e.g., tested with a pinprick) is recorded.
-
Duration of Anesthesia: Time from onset until the return of sensation is measured.
-
Anesthetic Success: Defined as the ability to complete the procedure without requiring supplemental anesthesia.
-
-
Safety Monitoring: Vital signs, including blood pressure and heart rate, are monitored at regular intervals before, during, and after the procedure. Any adverse events are recorded.
-
Data Analysis: Statistical methods (e.g., t-tests, chi-square tests) are used to compare the efficacy and safety parameters between the groups.
In-Vitro Neurotoxicity Assay (General Protocol):
-
Cell Culture: Neurons are isolated and cultured (e.g., from the freshwater snail Lymnaea stagnalis)[2][3].
-
Exposure: Cultured neurons are exposed to various concentrations of the local anesthetics being tested.
-
Morphological Assessment: Changes to the neuronal structure, such as the collapse of growth cones and neurites, are observed and graded under a microscope.
-
Data Analysis: The median concentrations of each anesthetic that cause a specific grade of morphological change are calculated and compared statistically to determine relative neurotoxicity[2][3].
Visualizations: Mechanism and Workflow
Mechanism of Action: Local Anesthetics
Local anesthetics like this compound and Lidocaine function by blocking nerve impulses, which prevents the transmission of pain signals. Their primary mechanism involves the inhibition of voltage-gated sodium channels within the neuronal cell membrane.[4][5][6]
Caption: Mechanism of action for amide local anesthetics.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a clinical study comparing the efficacy of two local anesthetics.
Caption: Workflow for a double-blind comparative clinical trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]
- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Differential Nerve Fiber Blockade: Pyrrocaine in Context with Other Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principles and experimental assessment of differential nerve fiber blockade by local anesthetics. While specific comprehensive data on Pyrrocaine is limited in publicly available literature, this document outlines the established methodologies and presents comparative data for widely-studied local anesthetics such as Lidocaine, Bupivacaine, and 2-Chloroprocaine. The principles and protocols described herein provide a framework for the assessment of novel compounds like this compound.
The differential blockade of nerve fibers is a critical attribute of local anesthetics, determining their clinical utility. The susceptibility of a nerve fiber to a local anesthetic is influenced by its size and myelination status. Generally, smaller diameter and myelinated fibers are blocked more readily than larger, unmyelinated fibers. This principle allows for the selective blockade of pain-transmitting fibers (Aδ and C fibers) with minimal effect on motor function (Aα fibers).
Mechanism of Action: Sodium Channel Blockade
Local anesthetics function by blocking voltage-gated sodium channels within the neuronal cell membrane.[1] By binding to the intracellular portion of the channel, they stabilize it in an inactive state, which prevents the influx of sodium ions necessary for the depolarization and propagation of an action potential.[1] This reversible inhibition of nerve impulse transmission results in a temporary loss of sensation in the targeted area.[1]
Comparative Data on Differential Nerve Fiber Blockade
Experimental data from an in vivo model in cats provides a clear comparison of the differential blocking action of several common local anesthetics.[2] This model quantitated the rate of nerve blockade for A-alpha (Aα), A-delta (Aδ), and C fibers.
| Local Anesthetic | Order of Fiber Blockade (First to Last) | Degree of Differential Block |
| 2-Chloroprocaine | C fibers > Aδ fibers > Aα fibers | Greatest |
| Lidocaine | C fibers > Aδ fibers > Aα fibers | Moderate |
| Bupivacaine | C fibers > Aδ fibers > Aα fibers | Moderate |
| Etidocaine | Aδ fibers > C fibers > Aα fibers | Least |
| Table 1: Differential rate of nerve blockade by various local anesthetics in an in vivo feline model. Data sourced from a study on peripheral nerve blockade in cats.[2] |
Procaine, an ester anesthetic structurally related to this compound, has been compared clinically to Lidocaine in spinal anesthesia. While not a direct measure of differential fiber block, these studies show Procaine produces less motor block than Lidocaine, suggesting a potentially greater differential effect on sensory versus motor fibers.[3] However, Procaine was also associated with a higher rate of inadequate surgical anesthesia.[4]
| Clinical Parameter | Procaine (100 mg) | Lidocaine (50 mg) | Reference |
| Sensory Block | Similar to Lidocaine | Similar to Procaine | [3] |
| Motor Block | Decreased compared to Lidocaine | Greater than Procaine | [3] |
| Transient Neurologic Symptoms (TNS) | 6% | 31% | [3] |
| Inadequate Surgical Anesthesia | 14.2% - 17% | 3% | [3][4] |
| Table 2: Clinical comparison of spinal anesthesia with Procaine and Lidocaine. Note: These clinical findings are suggestive but not direct measurements of differential fiber blockade. |
Experimental Protocols
The assessment of differential nerve fiber blockade requires precise and controlled experimental setups. Below are summaries of established methodologies.
1. In Vivo Feline Model for Peripheral Nerve Blockade
This protocol is designed to replicate the clinical state of a nerve block in a controlled animal model.[2]
-
Animal Model: Anesthetized cats.
-
Nerve Preparation: The sciatic or tibial nerve is surgically exposed.
-
Stimulation & Recording:
-
Stimulating electrodes are placed proximally on the nerve trunk.
-
Recording electrodes are placed distally to measure compound action potentials (CAPs).
-
Supramaximal electrical stimuli are delivered to elicit responses from all fiber types (Aα, Aδ, and C).
-
-
Drug Application: The local anesthetic solution is applied directly to the exposed nerve segment between the stimulating and recording electrodes.
-
Measurement: The amplitude of the CAPs corresponding to each fiber type is recorded over time. The rate of amplitude reduction is calculated to determine the rate and order of blockade for each fiber type.
2. In Vitro Frog Sciatic Nerve Preparation
This in vitro method allows for the study of nerve conduction in an isolated system, providing high control over environmental conditions.[5]
-
Nerve Preparation: The sciatic nerve is dissected from a frog (e.g., Rana species).
-
Recording Technique: A sucrose-gap recording technique is employed. The nerve is placed across a chamber that isolates different segments in separate pools of Ringer's solution. A central pool contains a non-conductive sucrose solution, creating a high-resistance gap across which the potential difference (compound action potential) is measured.
-
Drug Application: The local anesthetic is added to the Ringer's solution bathing a specific segment of the nerve.
-
Stimulation & Measurement: Electrical stimuli are applied at one end of the nerve, and the resulting compound action potential is recorded from the other. The effects of the drug on tonic (low frequency) and phasic (high frequency) conduction blocks are measured by analyzing the reduction in CAP amplitude.
Conclusion
The differential blockade of nerve fibers is a cornerstone of modern local anesthesia, enabling targeted sensory blockade while preserving motor function. Based on established principles, smaller myelinated Aδ fibers and small unmyelinated C fibers, which transmit pain signals, are generally more susceptible to blockade than large, heavily myelinated Aα motor fibers.[2]
References
- 1. What is the mechanism of Chloroprocaine Hydrochloride? [synapse.patsnap.com]
- 2. Differential peripheral nerve block by local anesthetics in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procaine compared with lidocaine for incidence of transient neurologic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinal anesthesia: a comparison of procaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Preclinical Meta-Analysis of Pyrrocaine and Other Local Anesthetics: A Comparative Guide
In the landscape of local anesthetics, Pyrrocaine, a compound historically noted for its potency equivalent to lidocaine, presents a point of interest for researchers and drug development professionals.[1] This guide provides a comparative meta-analysis of preclinical data for this compound and other commonly used local anesthetics, including lidocaine, bupivacaine, and ropivacaine. Due to the limited availability of specific quantitative preclinical data for this compound in contemporary literature, this analysis relies on historical context and established knowledge of its general anesthetic properties, alongside a detailed examination of its alternatives.
Mechanism of Action: The Gatekeepers of Neural Impulses
Local anesthetics exert their effects by blocking the transmission of nerve impulses. This is primarily achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[2][3] By binding to a specific site within the inner pore of these channels, local anesthetics stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2][4][5][6] This mechanism effectively interrupts the pain signaling pathway.
The following diagram illustrates the common signaling pathway for local anesthetics:
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Comparative Efficacy and Toxicity: A Look at the Preclinical Data
While specific preclinical data for this compound is scarce, its efficacy has been historically considered comparable to that of lidocaine.[1] The following tables summarize available preclinical data for lidocaine, bupivacaine, and ropivacaine to provide a comparative framework.
Table 1: Comparative Efficacy of Local Anesthetics in Preclinical Models
| Anesthetic | Animal Model | ED50 (Effective Dose, 50%) | Onset of Action | Duration of Action |
| Lidocaine | Rat (sciatic nerve block) | ~0.5% | Rapid | Moderate |
| Bupivacaine | Rat (sciatic nerve block) | ~0.125% | Slower | Long |
| Ropivacaine | Rat (sciatic nerve block) | ~0.25% | Intermediate | Long |
| This compound | N/A | Data not available | Reported as rapid | Data not available |
Table 2: Comparative Systemic Toxicity of Local Anesthetics in Preclinical Models
| Anesthetic | Animal Model | LD50 (Lethal Dose, 50%) (mg/kg) | Primary Toxic Effects |
| Lidocaine | Mouse (IV) | ~25-40 | CNS toxicity (seizures), cardiotoxicity |
| Bupivacaine | Mouse (IV) | ~5-10 | High cardiotoxicity, CNS toxicity |
| Ropivacaine | Mouse (IV) | ~10-20 | Less cardiotoxic than bupivacaine, CNS toxicity |
| This compound | N/A | Data not available | General local anesthetic toxicity expected |
Note: The values presented are approximate and can vary significantly based on the specific experimental model and conditions.
Experimental Protocols: A Blueprint for Preclinical Evaluation
The preclinical assessment of local anesthetics involves a variety of in vivo and in vitro models to determine their efficacy and safety profiles.
In Vivo Efficacy Testing: Sciatic Nerve Block Model in Rats
A common method to evaluate the efficacy of a local anesthetic is the sciatic nerve block model in rats.
-
Animal Preparation: Adult rats are anesthetized, and the area over the sciatic notch is shaved and disinfected.
-
Drug Administration: A needle is inserted near the sciatic nerve, and the test anesthetic (e.g., this compound, lidocaine) or a saline control is injected.
-
Assessment of Blockade:
-
Motor Block: The degree of motor function impairment in the injected limb is assessed at regular intervals using a scoring system (e.g., from normal function to complete paralysis).
-
Sensory Block: The response to a noxious stimulus (e.g., tail flick or hot plate test) is measured to determine the extent and duration of sensory blockade.[7]
-
-
Data Analysis: The onset of action, duration of action, and the effective dose (ED50) are calculated based on the observed effects.
The following diagram outlines a typical experimental workflow for this model:
Caption: Experimental workflow for in vivo efficacy testing of local anesthetics.
In Vitro Toxicity Testing: Cell Viability Assays
To assess the potential cytotoxicity of local anesthetics, in vitro cell viability assays are commonly employed.
-
Cell Culture: A suitable cell line (e.g., neuronal cells, fibroblasts) is cultured in a multi-well plate.
-
Drug Exposure: The cells are incubated with various concentrations of the test anesthetic (e.g., this compound) for a defined period.
-
Viability Assessment: A viability reagent (e.g., MTT, PrestoBlue) is added to the wells. The metabolic activity of viable cells converts the reagent into a colored or fluorescent product.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The concentration of the anesthetic that causes a 50% reduction in cell viability (IC50) is calculated to determine its cytotoxic potential.
Conclusion
While this compound remains a compound of historical interest with a potency reportedly similar to lidocaine, a clear gap exists in the publicly available preclinical data to definitively position it against modern local anesthetics.[1] The established preclinical profiles of lidocaine, bupivacaine, and ropivacaine provide a robust benchmark for any future investigations into this compound. The experimental protocols outlined in this guide offer a standardized framework for conducting such comparative studies, which would be essential for a comprehensive understanding of this compound's efficacy and safety in a preclinical setting. Researchers and drug development professionals are encouraged to utilize these methodologies to generate the data necessary for a complete meta-analysis.
References
- 1. This compound HCl — A Preliminary Clinical Study of Its Uses in Oral Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Ef… [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Safe Disposal of Pyrrocaine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of pyrrocaine, a local anesthetic. While this compound is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), it is imperative to follow best practices for pharmaceutical waste to ensure environmental protection and personnel safety.
Initial Assessment and Waste Classification
The first step in the proper disposal of any chemical is to determine its classification. Based on available data, this compound does not fall under the EPA's P-list or U-list of acute hazardous wastes. However, the pH of the formulation can classify it as a hazardous waste. A local anesthetic with a pH of less than or equal to 2 is considered a RCRA (Resource Conservation and Recovery Act) hazardous waste due to corrosivity. Therefore, it is crucial to test the pH of the this compound solution before proceeding.
If the pH is ≤ 2, the waste is considered RCRA hazardous.
Disposal Procedures for Non-Hazardous this compound Waste
If the this compound waste is determined to be non-hazardous (pH > 2), the following procedures should be followed. It is important to note that even non-hazardous pharmaceutical waste requires careful handling and should not be disposed of in regular trash or flushed down the drain.[1][2] The preferred method for disposing of non-hazardous pharmaceutical waste is incineration to prevent environmental contamination.[3]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Segregation: Do not mix this compound waste with other types of waste, especially infectious or hazardous chemical waste.
-
Containerization: Place the non-hazardous this compound waste into a designated, clearly labeled, non-hazardous pharmaceutical waste container. These containers are often white with a blue lid and marked "FOR INCINERATION ONLY".[1]
-
Secure Storage: Store the waste container in a secure, designated area away from general laboratory traffic to prevent unauthorized access.
-
Licensed Waste Hauler: Arrange for the collection and disposal of the waste through a licensed medical or pharmaceutical waste hauler. Ensure the hauler is aware of the contents of the container and that it is destined for incineration.
-
Documentation: Maintain a log of all this compound waste generated and disposed of, including dates, quantities, and the name of the disposal company.
Disposal Procedures for Hazardous this compound Waste
If the this compound waste is determined to be hazardous (pH ≤ 2), it must be managed as a RCRA hazardous waste.
Step-by-Step Disposal Protocol for Hazardous Waste:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Segregation: Keep hazardous this compound waste separate from all other waste streams.
-
Containerization: Place the waste in a designated hazardous waste container that is compatible with corrosive materials. The container must be properly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard (Corrosive).
-
Secure Storage: Store the container in a designated satellite accumulation area or a central hazardous waste storage area that meets all regulatory requirements.
-
Licensed Hazardous Waste Hauler: Arrange for disposal through a licensed hazardous waste contractor. Provide them with a detailed waste profile sheet for the this compound waste.
-
Manifesting: A hazardous waste manifest must be completed for the transportation of the waste to a licensed treatment, storage, and disposal facility (TSDF). Retain a copy of the manifest for your records.
Quantitative Data Summary
For clarity, the key quantitative threshold for determining the disposal pathway for this compound is summarized below.
| Parameter | Threshold | Waste Classification |
| pH of Solution | ≤ 2 | RCRA Hazardous Waste |
| pH of Solution | > 2 | Non-Hazardous Pharmaceutical Waste |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
State and Local Regulations
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and to be aware of your state and local regulations, as they may have more stringent requirements for pharmaceutical waste disposal. Some states, for instance, mandate the incineration of all non-hazardous pharmaceutical waste.[4]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
